Calcipotriol Impurity C
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C27H40O3 |
|---|---|
Poids moléculaire |
412.6 g/mol |
Nom IUPAC |
trans-(1R,3S,5E)-5-[(2E)-2-[(1R,3aR,7aR)-1-[(E,2R,5S)-5-cyclopropyl-5-hydroxypent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C27H40O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h6-7,10,13,17,20,22-26,28-30H,2,4-5,8-9,11-12,14-16H2,1,3H3/b13-6+,19-7+,21-10+/t17-,22-,23-,24-,25-,26+,27-/m1/s1 |
Clé InChI |
LWQQLNNNIPYSNX-WYBNCDQSSA-N |
SMILES isomérique |
C[C@H](/C=C/[C@H](C1CC1)O)[C@H]2CC[C@H]\3[C@@]2(CCC/C3=C\C=C\4/C[C@H](C[C@@H](C4=C)O)O)C |
SMILES canonique |
CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C |
Origine du produit |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Isolation of Calcipotriol Impurity C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcipotriol, a synthetic analog of vitamin D3, is a cornerstone in the topical treatment of psoriasis. The intricate synthesis of this complex molecule can lead to the formation of various process-related impurities. Among these, Calcipotriol Impurity C, also known as (5E)-Calcipotriol or Calcipotriene Related Compound C, is of significant interest. This impurity is the geometric isomer of Calcipotriol at the C5-C6 double bond, possessing a (5E,7E) configuration as opposed to the (5Z,7E) configuration of the active pharmaceutical ingredient (API). The presence and control of Impurity C are critical aspects of drug quality and manufacturing, as isomers can exhibit different toxicological and pharmacological profiles.[] This technical guide provides a comprehensive overview of the synthesis and isolation of this compound, presenting detailed experimental methodologies, quantitative data, and visual workflows to aid researchers in its preparation and characterization.
Chemical Profile of this compound
A clear understanding of the chemical identity of this compound is fundamental for its synthesis and analysis.
| Property | Value |
| Systematic Name | (5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol |
| Common Names | This compound, (5E)-Calcipotriol, Calcipotriene Related Compound C |
| CAS Number | 113082-99-8[2] |
| Molecular Formula | C27H40O3[2] |
| Molecular Weight | 412.6 g/mol [2] |
| Appearance | Off-white solid[2] |
| Solubility | Soluble in methanol and DMSO[2] |
| Purity (Commercial) | Typically ≥95% by HPLC[][2] |
Synthesis of this compound
The synthesis of this compound is intrinsically linked to the overall synthesis of Calcipotriol itself. In many synthetic routes, the (5E,7E)-isomer (Impurity C) is a key intermediate that is later converted to the desired (5Z,7E)-isomer (Calcipotriol) via photoisomerization. The following sections outline a general synthetic strategy.
Synthetic Pathway Overview
The synthesis can be conceptually broken down into two main stages: the construction of the basic carbon skeleton with the desired side chain and the subsequent stereochemical modifications to yield the final product. A common approach involves the Wittig or Wittig-Horner reaction to couple the A-ring and the CD-ring fragments, followed by stereoselective reduction and deprotection steps.
References
Calcipotriol Impurity C: A Comprehensive Technical Guide
CAS Number: 113082-99-8
This technical guide provides an in-depth overview of Calcipotriol Impurity C, a significant process-related impurity and photodegradation product of the active pharmaceutical ingredient (API) Calcipotriol.[] Intended for researchers, scientists, and professionals in drug development, this document outlines the chemical properties, analytical methodologies for detection and quantification, and the known biological context of this impurity.
Chemical and Physical Properties
This compound, also known as (5E)-Calcipotriol or Calcipotriene USP Related Compound C, is a geometric isomer of Calcipotriol.[2][3] It shares the same molecular formula and molecular weight as the parent drug but differs in the stereochemistry of the triene system. This seemingly minor structural change can potentially impact the compound's biological activity and must be carefully monitored and controlled during drug manufacturing.[]
| Property | Value | Reference |
| Chemical Name | (5E,7E,22E,24S)-24-cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol | [2][4] |
| CAS Number | 113082-99-8 | [3][5][6][7][8] |
| Molecular Formula | C27H40O3 | [5][6][7][8] |
| Molecular Weight | 412.6 g/mol | [5] |
| Appearance | White to Off-White Solid | [3][4] |
| Solubility | Soluble in DMSO and Methanol | [4][9] |
| Storage | 2-8°C, protect from light, stored under an inert atmosphere. | [3][4][5] |
Formation and Synthesis
This compound is primarily formed through two pathways: as a byproduct during the synthesis of Calcipotriol and as a degradation product upon exposure to light (photochemical isomerization).[] The synthesis of Calcipotriol itself is a complex multi-step process, and variations in reaction conditions can lead to the formation of different isomers, including Impurity C.[10][11][12]
The photochemical instability of Calcipotriol is a key factor in the formation of Impurity C. Exposure to UV radiation can induce isomerization of the 5Z,7E-triene system in Calcipotriol to the 5E,7E configuration of Impurity C.[13][14]
A logical workflow for the formation and control of this compound during drug development is outlined below:
Analytical Methodologies
The detection and quantification of this compound are critical for ensuring the quality and safety of Calcipotriol drug products. Stability-indicating high-performance liquid chromatography (HPLC) methods are the primary analytical tools employed for this purpose.[13][15][16][17]
Experimental Protocol: Stability-Indicating RP-HPLC Method
The following protocol is a representative example of a reversed-phase HPLC method capable of separating this compound from the parent drug and other related substances.[13][15][16][18]
Chromatographic Conditions:
| Parameter | Condition |
| Column | RP-C18, 150 x 4.6 mm, 2.7 µm |
| Mobile Phase | Gradient elution with a mixture of water, methanol, acetonitrile, and tetrahydrofuran. |
| Detection | UV at 264 nm |
| Column Temperature | 50°C |
| Flow Rate | 1.0 mL/min |
Sample Preparation:
-
Accurately weigh and dissolve the Calcipotriol sample in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
For ointment formulations, extract the drug and impurities using a validated procedure, which may involve sonication and centrifugation.[17]
-
Filter the final solution through a 0.45 µm filter before injection.
Data Analysis:
The quantification of this compound is performed by comparing the peak area of the impurity in the sample chromatogram to that of a certified reference standard of this compound. The relative retention time (RRT) is used for peak identification.
Spectroscopic Characterization
Detailed spectroscopic data for this compound, such as 1H and 13C NMR, Infrared (IR), and Mass Spectrometry (MS) fragmentation patterns, are essential for its unequivocal identification. While some commercial suppliers of the reference standard may provide this data upon purchase, it is not widely available in the public domain.[4] The general approach for characterization involves:
-
NMR Spectroscopy: 1H and 13C NMR are used to elucidate the chemical structure and stereochemistry of the molecule.[19][20][21][22][23]
-
Mass Spectrometry: LC-MS is employed to determine the molecular weight and fragmentation pattern, which aids in structural confirmation. For Calcipotriol, a precursor to product ion transition of m/z 411.1 → 393.5 has been reported.[24]
-
Infrared Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.
An experimental workflow for the identification and characterization of this compound is depicted below:
Biological Context and Signaling Pathways
The biological activity of this compound has not been extensively studied and reported in publicly available literature. However, its structural similarity to Calcipotriol suggests that it may interact with the Vitamin D Receptor (VDR), the primary target of Calcipotriol.[5][25]
Calcipotriol exerts its therapeutic effects in psoriasis by binding to the VDR, which then forms a heterodimer with the retinoid X receptor (RXR).[26] This complex binds to vitamin D response elements (VDREs) on DNA, modulating the transcription of genes involved in cell proliferation, differentiation, and inflammation.[26]
Computational docking studies have suggested that some degradation products of Calcipotriol may bind to the VDR and are predicted to be non-toxic.[27] However, experimental validation of the VDR binding affinity and the specific agonist or antagonist activity of this compound is lacking. Given that other vitamin D isomers with a (5E, 7E) triene geometry have shown enhanced biological activity, further investigation into the pharmacological profile of Impurity C is warranted.[14]
The established signaling pathway for the parent compound, Calcipotriol, is illustrated below:
Conclusion
This compound is a critical quality attribute of Calcipotriol that requires careful control and monitoring. Its formation as both a process-related impurity and a photodegradation product necessitates robust analytical methods for its detection and quantification. While its chemical properties are well-defined, a comprehensive understanding of its biological activity, particularly its interaction with the Vitamin D Receptor, requires further experimental investigation. This guide provides a foundational understanding for researchers and drug development professionals to address the challenges associated with this compound.
References
- 2. Calcipotriol EP Impurity C | 113082-99-8 [chemicea.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. allmpus.com [allmpus.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. alentris.org [alentris.org]
- 7. molcan.com [molcan.com]
- 8. Calcipotriol EP impurity C | CAS No- 113082-99-8 | Simson Pharma Limited [simsonpharma.com]
- 9. rndsystems.com [rndsystems.com]
- 10. pnas.org [pnas.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. scirp.org [scirp.org]
- 14. mdpi.com [mdpi.com]
- 15. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 16. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D 3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene | Semantic Scholar [semanticscholar.org]
- 17. rjptonline.org [rjptonline.org]
- 18. scilit.com [scilit.com]
- 19. researchgate.net [researchgate.net]
- 20. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 21. researchgate.net [researchgate.net]
- 22. Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Evaluation of calcipotriol transdermal permeation through pig, rat and mouse skin using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. medchemexpress.com [medchemexpress.com]
- 26. go.drugbank.com [go.drugbank.com]
- 27. researchgate.net [researchgate.net]
Physicochemical Properties of Calcipotriol Impurity C: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcipotriol, a synthetic analog of vitamin D3, is a cornerstone in the topical treatment of psoriasis. As with any pharmaceutical active ingredient, the control of impurities is critical to ensure its safety and efficacy. Calcipotriol Impurity C, identified as (5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol, is a known related substance of Calcipotriol. A thorough understanding of its physicochemical properties is paramount for the development of robust analytical methods, formulation strategies, and for ensuring the overall quality of the drug product. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for its characterization.
Introduction
The therapeutic efficacy of Calcipotriol is attributed to its ability to modulate keratinocyte proliferation and differentiation. During the synthesis of Calcipotriol, or through degradation, various impurities can arise. This compound is an isomer of Calcipotriol, and its presence in the drug substance needs to be monitored and controlled within acceptable limits as defined by pharmacopeias. This document serves as a technical resource for professionals involved in the research, development, and quality control of Calcipotriol, providing key data and methodologies related to Impurity C.
Physicochemical Properties
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | (5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol | [1][2] |
| Synonyms | (5E)-Calcipotriol, Calcipotriene Related Compound C, (5E)-Calcipotriene | [2] |
| CAS Number | 113082-99-8 | [1][2] |
| Molecular Formula | C27H40O3 | [1][2] |
| Molecular Weight | 412.61 g/mol | [1][2] |
| Appearance | Off-white solid | [3] |
| Melting Point | Approximately 122 °C (for (5E)-Calcipotriene) | [4] |
| Purity (by HPLC) | 95% | [] |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Source(s) |
| Methanol | Soluble | [3] |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | - |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL | - |
Table 3: Chromatographic and Spectroscopic Properties of this compound
| Property | Value | Source(s) |
| UV λmax | ~260 nm (for the related pre-calcipotriol) | [][6] |
| pKa | Data not available | |
| logP | Data not available | |
| IR Spectral Data | Data not available in public literature | |
| NMR Spectral Data | Data not available in public literature | |
| Mass Spectrometry Data | Data not available in public literature |
Experimental Protocols
This section outlines detailed methodologies for the analysis and characterization of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination and Separation
A stability-indicating RP-HPLC method has been developed for the separation of Calcipotriol and its impurities, including Impurity C.[][6]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: RP-C18, 150 x 4.6 mm, 2.7 µm particle size.
-
Column Temperature: 50°C.[6]
-
Mobile Phase:
-
Mobile Phase A: Water:Methanol:Tetrahydrofuran (70:25:5 v/v/v)
-
Mobile Phase B: Acetonitrile:Water:Tetrahydrofuran (90:5:5 v/v/v)
-
-
Gradient Program:
Time (min) Flow (mL/min) %A %B 0.1 1.0 98 2 2.0 1.0 98 2 15.0 1.0 70 30 28.0 1.0 70 30 30.0 1.0 72 28 55.0 2.0 5 95 62.0 2.0 5 95 65.0 1.0 92 8 | 70.0 | 1.0 | 92 | 8 |
-
Detection: UV at 264 nm for Calcipotriol and its related impurities.[6]
-
Injection Volume: 20 µL.[6]
-
Diluent: Acetonitrile:Water (95:5 v/v).[6]
Melting Point Determination
While a specific experimental value for this compound is cited as approximately 122 °C for a synonym, a general protocol for its determination would follow standard pharmacopeial methods.
-
Apparatus: Capillary melting point apparatus.
-
Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C/min) near the expected melting point. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range.
Solubility Determination
The shake-flask method is a common technique for determining the equilibrium solubility of a compound.
-
Procedure:
-
An excess amount of this compound is added to a known volume of the solvent of interest (e.g., methanol, DMSO, buffered solutions) in a sealed container.
-
The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
The suspension is then filtered to remove the undissolved solid.
-
The concentration of the dissolved impurity in the filtrate is determined using a validated analytical method, such as HPLC-UV.
-
Spectroscopic Analysis
-
UV-Vis Spectroscopy: A solution of this compound in a suitable UV-transparent solvent (e.g., methanol or ethanol) is prepared. The UV-Vis spectrum is recorded over a range of 200-400 nm to determine the wavelength of maximum absorbance (λmax).
-
Infrared (IR) Spectroscopy: An IR spectrum can be obtained using the potassium bromide (KBr) pellet method. The sample is mixed with KBr powder and compressed into a thin pellet. The spectrum is recorded to identify characteristic functional group vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are essential for structural elucidation. The sample is dissolved in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6), and spectra are acquired on a high-field NMR spectrometer.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Techniques such as electrospray ionization (ESI) coupled with a mass analyzer (e.g., quadrupole, time-of-flight) can be used.
Experimental and Logical Workflows
The following diagrams illustrate the logical workflow for the physicochemical characterization of this compound.
Caption: Workflow for the physicochemical characterization of this compound.
Degradation Pathway and Formation
Calcipotriol is known to be sensitive to heat and light.[7] this compound, being the (5E,7E) isomer, can be formed during the synthesis process or as a degradation product of Calcipotriol (which is the 5Z,7E isomer) through isomerization. Forced degradation studies on Calcipotriol have shown that it degrades under acidic, basic, oxidative, photolytic, and thermal conditions.[] The formation of various isomers, including Impurity C, is a potential outcome of these degradation pathways.
Caption: Simplified degradation pathway of Calcipotriol leading to Impurity C.
Conclusion
This technical guide provides a consolidated resource on the physicochemical properties of this compound. While key identifiers and some physical properties are well-documented, a notable gap exists in the public availability of detailed spectroscopic data (IR, NMR, MS) and experimentally determined pKa and logP values. The provided experimental protocols offer a starting point for laboratories to perform their own characterization of this impurity. A comprehensive understanding of these properties is essential for the development of effective control strategies, ensuring the quality, safety, and efficacy of Calcipotriol drug products. Further research to fill the existing data gaps is encouraged to enhance the collective knowledge base for this important pharmaceutical compound.
References
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of (5E)-Calcipotriol, a critical process-related impurity encountered during the synthesis and storage of the active pharmaceutical ingredient (API) Calcipotriol. Understanding the formation, identification, and control of this impurity is paramount for ensuring the quality, safety, and efficacy of Calcipotriol drug products.
Introduction to Calcipotriol and the Significance of (5E)-Calcipotriol
Calcipotriol, a synthetic analog of vitamin D3, is a cornerstone in the topical treatment of psoriasis.[] Its therapeutic effect is mediated through the Vitamin D receptor (VDR), modulating gene transcription related to cell proliferation and differentiation. (5E)-Calcipotriol, also known as Calcipotriol Impurity C in the European Pharmacopoeia (EP) and Calcipotriene Related Compound C in the United States Pharmacopeia (USP), is a geometric isomer of the active (5Z)-Calcipotriol.[2][3][4][5] The presence of this impurity beyond established limits can impact the drug's quality and potentially its therapeutic profile. Therefore, stringent control and accurate monitoring of (5E)-Calcipotriol levels are mandated by regulatory authorities.
Formation Pathways of (5E)-Calcipotriol
The primary mechanism for the formation of (5E)-Calcipotriol is through the photochemical isomerization of the thermodynamically less stable (5Z)-Calcipotriol. Exposure to light, particularly UV radiation, can induce this conversion. This isomerization can occur both during the manufacturing process and upon storage of the drug substance or product if not adequately protected from light.[6]
Caption: Formation of (5E)-Calcipotriol impurity from (5Z)-Calcipotriol.
Regulatory Landscape and Acceptance Criteria
Regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have established limits for (5E)-Calcipotriol in Calcipotriol drug substance. Adherence to these limits is mandatory for product release and to ensure patient safety.
| Pharmacopeia | Impurity Name | Acceptance Criterion |
| European Pharmacopoeia (EP) | This compound | ≤ 1.0%[3] |
| United States Pharmacopeia (USP) | Calcipotriene Related Compound C | Limit to be confirmed from current USP monograph |
Analytical Methodologies for Detection and Quantification
Accurate and precise analytical methods are crucial for the detection and quantification of (5E)-Calcipotriol. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most commonly employed techniques.
Representative HPLC Method
A robust HPLC method is essential for separating (5E)-Calcipotriol from the parent drug and other related substances.
Caption: A typical analytical workflow for quantifying (5E)-Calcipotriol.
Experimental Protocol: HPLC Method for the Determination of (5E)-Calcipotriol
This protocol is a representative example based on commonly used methods. Method validation in accordance with ICH guidelines is required before implementation.
Instrumentation:
-
HPLC system with a UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 264 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
Procedure:
-
Standard Preparation: Accurately weigh and dissolve an appropriate amount of (5E)-Calcipotriol reference standard in the mobile phase to obtain a known concentration.
-
Sample Preparation: Accurately weigh and dissolve the Calcipotriol drug substance sample in the mobile phase to a similar concentration as the standard.
-
Chromatography: Inject the standard and sample solutions into the HPLC system.
-
Analysis: Identify the peaks based on their retention times relative to the standard. Quantify the amount of (5E)-Calcipotriol in the sample by comparing its peak area to that of the standard.
Calcipotriol's Mechanism of Action: The Vitamin D Receptor Signaling Pathway
Calcipotriol exerts its therapeutic effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression. Understanding this pathway is crucial for appreciating the biological context of the active pharmaceutical ingredient.
Caption: Simplified Vitamin D Receptor (VDR) signaling pathway activated by Calcipotriol.
Upon entering the cell, Calcipotriol binds to the VDR. This complex then forms a heterodimer with the Retinoid X Receptor (RXR).[7][8][9] This VDR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[10][11] This binding modulates the transcription of genes involved in cellular processes such as proliferation, differentiation, and inflammation, leading to the therapeutic effect in psoriasis.
Conclusion
The control of (5E)-Calcipotriol is a critical aspect of ensuring the quality and safety of Calcipotriol drug products. This technical guide has provided a comprehensive overview of the formation, regulatory limits, and analytical control of this process-related impurity. A thorough understanding of these aspects is essential for researchers, scientists, and drug development professionals working with Calcipotriol to ensure the development of robust manufacturing processes and stable formulations that consistently meet regulatory expectations and safeguard patient health.
References
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. uspbpep.com [uspbpep.com]
- 4. allmpus.com [allmpus.com]
- 5. Calcipotriol EP Impurity C - Acanthus Research [acanthusresearch.com]
- 6. mdpi.com [mdpi.com]
- 7. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 8. Vitamin D receptor - Proteopedia, life in 3D [proteopedia.org]
- 9. VDR (VITAMIN D RECEPTOR) - NuRCaMeIn [ub.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Potential Biological Activity of Calcipotriol Impurity C
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Calcipotriol and Its Impurities
Calcipotriol is a cornerstone in the management of plaque psoriasis.[2][3] Its mechanism of action involves binding to the VDR, a member of the steroid/thyroid nuclear receptor superfamily.[1][7] This interaction modulates the transcription of genes related to cell proliferation and differentiation, helping to normalize the abnormal keratinocyte growth characteristic of psoriasis.[1][5] While calcipotriol has an affinity for the VDR comparable to the endogenous active form of vitamin D, calcitriol (1,25-dihydroxyvitamin D3), it is significantly less active (less than 1%) in regulating systemic calcium metabolism, making it safer for topical application.[1][3][4][7]
The synthesis of a complex molecule like calcipotriol is a multi-step process where side reactions can generate process-related impurities, such as isomers, that may have different pharmacological and toxicological profiles than the API.[] Calcipotriol Impurity C is identified as one such compound.
Identity of this compound:
-
Chemical Name: (5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol.[8] It is also referred to as (5E)-Calcipotriol.[9][10]
Structurally, it is an isomer of calcipotriol. The key distinction lies in the stereochemistry of the double bond at the C5-C6 position. While calcipotriol is the (5Z) isomer, Impurity C is the (5E) isomer. This seemingly minor geometric change can have profound effects on the molecule's three-dimensional shape and, consequently, its ability to bind to and activate the VDR.
Postulated Biological Activity Based on the VDR Signaling Pathway
The biological activity of vitamin D analogues is critically dependent on their interaction with the VDR. This interaction initiates a cascade of molecular events leading to a genomic response. Given that this compound is a stereoisomer of calcipotriol, its potential biological activity is best understood in the context of the VDR signaling pathway.
The VDR Signaling Cascade:
-
Ligand Binding: The vitamin D analogue must enter the target cell (e.g., a keratinocyte) and bind to the VDR located in the cytoplasm or nucleus. The affinity of this binding is a primary determinant of potency.
-
Heterodimerization: Upon ligand binding, the VDR undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).[7]
-
DNA Binding: This VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.
-
Transcriptional Regulation: The DNA-bound complex recruits co-activator or co-repressor proteins, which ultimately modulate the rate of gene transcription, leading to changes in protein expression that inhibit cell proliferation and promote differentiation.
The critical question for Impurity C is how its (5E) geometry affects its ability to fit into the VDR's ligand-binding pocket. A suboptimal fit would likely result in lower binding affinity, leading to reduced potency as a VDR agonist. It could potentially act as a partial agonist or even an antagonist, although this is less common for isomers of known agonists.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Calcipotriol - Wikipedia [en.wikipedia.org]
- 4. Treatment of psoriasis with calcipotriol and other vitamin D analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcipotriol. A review of its pharmacological properties and therapeutic use in psoriasis vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcipotriol - Proteopedia, life in 3D [proteopedia.openfox.io]
- 8. allmpus.com [allmpus.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. veeprho.com [veeprho.com]
- 11. This compound - Immunomart [immunomart.com]
Methodological & Application
Application Note: Determination of Calcipotriol Impurity C by High-Performance Liquid Chromatography
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the determination of Calcipotriol Impurity C in bulk drug substance using a reversed-phase high-performance liquid chromatography (RP-HPLC) method. The described method is based on the European Pharmacopoeia (Ph. Eur.) monograph for Calcipotriol, anhydrous, and is suitable for the quantification of related substances. This document is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of Calcipotriol.
Introduction
Calcipotriol is a synthetic vitamin D3 analogue used in the treatment of psoriasis. During its synthesis and storage, several impurities can arise, which need to be monitored and controlled to ensure the safety and efficacy of the drug product. This compound is one of the specified impurities in the European Pharmacopoeia. This application note outlines the HPLC method for the separation and quantification of this impurity.
Experimental
Chromatographic Conditions
A summary of the HPLC conditions is provided in Table 1. These conditions are based on the European Pharmacopoeia monograph for Calcipotriol, anhydrous.[1]
Table 1: HPLC Chromatographic Conditions
| Parameter | Value |
| Column | Octadecylsilyl silica gel for chromatography (C18), 3 µm particle size, 100 mm x 4.0 mm |
| Mobile Phase | Methanol: Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Detection Wavelength | 264 nm |
| Injection Volume | 20 µL |
| Run Time | Approximately twice the retention time of Calcipotriol (Calcipotriol RT ≈ 13.5 min) |
Reagents and Materials
-
Methanol (HPLC grade)
-
Water (HPLC grade or equivalent)
-
Calcipotriol Reference Standard (CRS)
-
This compound reference standard (if available for peak identification)
-
Sample of Calcipotriol bulk drug substance
Standard Solution Preparation
Reference Solution (a) - for quantification of impurities:
-
Accurately weigh about 2.00 mg of Calcipotriol, anhydrous and dissolve in the solvent mixture (Methanol: Water, 70:30 v/v).
-
Dilute to 5.0 mL with the solvent mixture.
-
Dilute 1.0 mL of this solution to 100.0 mL with the solvent mixture.
Reference Solution (c) - for system suitability:
-
Dissolve 1.0 mg of Calcipotriol Monohydrate CRS (containing impurities B, C, and D) in the solvent mixture.
-
Dilute to 2.5 mL with the solvent mixture.
Sample Solution Preparation
-
Accurately weigh about 2.00 mg of the Calcipotriol substance to be examined.
-
Dissolve in the solvent mixture (Methanol: Water, 70:30 v/v) and dilute to 5.0 mL with the same solvent.
System Suitability
The system suitability is assessed using Reference Solution (c). The chromatogram should be similar to the one provided with the Calcipotriol Monohydrate CRS. The peak-to-valley ratio between the peak due to Impurity C and the peak due to Calcipotriol should be a minimum of 1.5.[1] The relative retention time for Impurity C is approximately 0.92 with reference to Calcipotriol.[1]
Data Analysis
The percentage of Impurity C in the sample is calculated by comparing the peak area of Impurity C in the sample chromatogram with the peak area of Calcipotriol in the chromatogram of Reference Solution (a).
Method Validation Data
While the European Pharmacopoeia provides the method, detailed public validation data for this compound specifically (linearity, accuracy, precision, LOD, LOQ) is not extensively available in the searched literature. A stability-indicating RP-HPLC method developed by Bhogadi et al. demonstrated the separation of Calcipotriol and its impurities, including Impurity C, and provided validation data for Calcipotriol itself.[2][3] For regulatory purposes, it is essential that the user validates the method for the determination of Impurity C in their laboratory according to ICH guidelines.
Table 2: Summary of a Related Validated Method for Calcipotriol Impurities [2][3]
| Parameter | Bhogadi et al. (2015) Method Details |
| Column | RP-C18, 150 x 4.6 mm, 2.7 µm |
| Mobile Phase | Gradient elution with Water, Methanol, Acetonitrile, and Tetrahydrofuran |
| Column Temperature | 50°C |
| Detection | 264 nm for Calcipotriol and its impurities |
| Calcipotriol LOD | 0.002 µg/mL |
| Calcipotriol LOQ | 0.006 µg/mL |
Note: The method by Bhogadi et al. is a different, gradient method, but it demonstrates the feasibility of separating and quantifying Calcipotriol impurities.
Experimental Workflow
Caption: Experimental workflow for the determination of this compound.
Conclusion
The HPLC method described, based on the European Pharmacopoeia, is a reliable procedure for the determination of this compound. Proper system suitability checks and method validation are crucial for obtaining accurate and precise results. Researchers should perform in-house validation to ensure the method is suitable for their specific analytical needs.
References
Application Note: High-Throughput Quantification of Calcipotriol and its Impurities by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcipotriol, a synthetic analog of vitamin D3, is a cornerstone in the topical treatment of psoriasis. Its therapeutic efficacy hinges on the precise control of its concentration and the diligent monitoring of impurities that may arise during synthesis or degradation.[] These impurities, which can include process-related substances and degradation products, have the potential to impact the safety and stability of the final drug product.[] Consequently, robust and sensitive analytical methods are imperative for the accurate quantification of Calcipotriol and its related compounds.
This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Calcipotriol and its key impurities. The protocol is designed to provide a comprehensive guide for researchers and quality control analysts in the pharmaceutical industry.
Signaling Pathway of Calcipotriol
Calcipotriol exerts its therapeutic effects by binding to the Vitamin D Receptor (VDR), which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) on target genes, modulating their transcription. This signaling cascade ultimately inhibits keratinocyte proliferation and promotes their differentiation, addressing the hyperproliferative state characteristic of psoriasis.
Caption: Signaling pathway of Calcipotriol in keratinocytes.
Experimental Protocols
This section provides detailed methodologies for the LC-MS/MS analysis of Calcipotriol and its impurities.
Sample Preparation
The choice of sample preparation technique depends on the matrix. Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are effective methods.
Protocol 1: Liquid-Liquid Extraction (LLE) for Biological Matrices (Plasma, Skin Homogenate)
-
To 20 µL of plasma or skin homogenate, add 20 µL of the internal standard working solution (e.g., Calcipotriol-d4 at 10 ng/mL).[2]
-
Add 200 µL of an extraction solvent mixture (e.g., hexane:dichloromethane:isopropyl alcohol, 150:15:5, v/v/v).[3]
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[4]
-
Reconstitute the residue in 100 µL of the mobile phase.[2][4]
Protocol 2: Solid-Phase Extraction (SPE) for Biological Matrices (Plasma)
-
To 500 µL of plasma, add 25 µL of the internal standard working solution (Calcipotriol-d4).[2]
-
Vortex for 30 seconds.[2]
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[2]
-
Load the plasma sample onto the conditioned SPE cartridge.[2]
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.[2]
-
Dry the cartridge under a stream of nitrogen.[2]
-
Elute the analytes with 1 mL of methanol.[2]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[2]
-
Reconstitute the residue in 100 µL of the mobile phase.[2]
Protocol 3: Extraction from Ointment Formulation
-
Accurately weigh approximately 2.5 g of the ointment into a 100 mL amber volumetric flask.
-
Add 10 mL of n-Hexane and sonicate for 15 minutes for complete dispersion.[5]
-
Add 5 mL of diluent (e.g., Acetonitrile:Water 95:5 v/v) and mix on a vortex mixer for 5 minutes.[5]
-
Transfer the mixture to a 50 mL centrifuge tube and centrifuge at 5000 rpm for 5 minutes.[5]
-
Collect the clear lower layer for injection.[5]
LC-MS/MS Method
The following chromatographic and mass spectrometric conditions are recommended for the analysis.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[4] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid[4] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[4] |
| Flow Rate | 0.4 mL/min[3][4] |
| Gradient | Start with 30% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.[2][4] |
| Injection Volume | 5 µL[4] |
| Column Temperature | 40°C[4] |
Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative[6][7] |
| Detection | Multiple Reaction Monitoring (MRM)[6][7] |
| Collision Gas | Argon |
| Dwell Time | 100 ms[4] |
Experimental Workflow Diagram
Caption: General workflow for the LC-MS/MS analysis.
Quantitative Data
The following tables summarize the quantitative data for Calcipotriol and its impurities.
Table 1: MRM Transitions for Calcipotriol and Impurities
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Calcipotriol | 413.3 | 395.3 | ESI+[4] |
| 411.1 | 393.5 | ESI-[7] | |
| Calcipotriol-d4 (IS) | 417.3 | 399.3 | ESI+[4] |
| Pre-Calcipotriol | 413.3 | 395.3 | ESI+ |
| Impurity B | 413.3 | 395.3 | ESI+ |
| Impurity C | 413.3 | 395.3 | ESI+ |
| Impurity D | 413.3 | 395.3 | ESI+ |
Note: MRM transitions for impurities are hypothesized based on their isomeric relationship with Calcipotriol, as isomers often exhibit similar fragmentation patterns.[5] Further optimization on a specific mass spectrometer is recommended.
Table 2: Performance Characteristics of the LC-MS/MS Method
| Parameter | Calcipotriol | Impurities |
| Linearity Range | 0.5 - 500 ng/mL[3] | Analyte Dependent |
| LLOQ (Skin Homogenate) | 1 ng/mL[7] | Not Determined |
| LLOQ (Receptor Medium) | 0.5 ng/mL[7] | Not Determined |
| LLOQ (Ointment) | 40 ng/mL[7] | Not Determined |
| LOD (HPLC Method) | 0.002 µg/mL[8] | Not Determined |
| LOQ (HPLC Method) | 0.006 µg/mL[8] | Not Determined |
| Intra-day Accuracy | 90.5 - 105 %[3] | Not Determined |
| Inter-day Accuracy | 96.6 - 106 %[3] | Not Determined |
| Intra-day Precision (%RSD) | 3.09 - 10.7 %[3] | Not Determined |
| Inter-day Precision (%RSD) | 5.20 - 12.9 %[3] | Not Determined |
| Recovery | >98%[9] | Not Determined |
Types of Calcipotriol Impurities
Impurities in Calcipotriol can be broadly categorized as:
-
Process-Related Impurities: These are byproducts formed during the synthesis of Calcipotriol. They often have structures similar to Calcipotriol and may include isomers.[]
-
Degradation Products: These arise from the chemical decomposition of Calcipotriol when exposed to environmental factors such as heat, light, moisture, and oxygen.[] A significant degradation product is pre-calcipotriol, which exists in equilibrium with Calcipotriol in solution.[10]
Logical Relationship of Impurity Formation
The formation of impurities is a critical aspect to monitor during drug development and manufacturing. The following diagram illustrates the relationship between the manufacturing process, storage conditions, and the potential formation of different types of impurities.
Caption: Formation of process-related and degradation impurities.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and sensitive tool for the simultaneous quantification of Calcipotriol and its key impurities. The provided protocols for sample preparation and instrumental analysis, along with the summarized quantitative data, offer a solid foundation for method implementation in a research or quality control setting. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for regulatory submissions and routine quality control of Calcipotriol drug products.
References
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. LC separation of calcipotriol from its photodegradation products and protection possibilities using adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. veeprho.com [veeprho.com]
- 7. mdpi.com [mdpi.com]
- 8. Calcipotriol EP Impurity C | 113082-99-8 [chemicea.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of calcipotriol transdermal permeation through pig, rat and mouse skin using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Rapid UPLC Method for the Detection of Calcipotriol Impurity C
Abstract
This application note details a rapid and sensitive Ultra-Performance Liquid Chromatography (UPLC) method for the detection and quantification of Calcipotriol Impurity C in bulk drug substances and pharmaceutical formulations. The developed method is stability-indicating and can be used for routine quality control to ensure the purity and safety of Calcipotriol products. This document provides a comprehensive experimental protocol, method validation parameters, and expected results.
Introduction
Calcipotriol is a synthetic vitamin D3 analog used in the treatment of psoriasis. During its synthesis and storage, process-related impurities and degradation products can arise. This compound, with the chemical name (5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol, is a specified impurity in the European Pharmacopoeia.[1] Rigorous monitoring of this impurity is crucial to ensure the safety and efficacy of the final drug product. Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and reduced analysis time, making it an ideal technique for rapid impurity profiling.[2] This method has been developed to provide a fast and reliable analytical solution for the quantification of this compound.
Experimental Protocols
Materials and Reagents
-
Calcipotriol Reference Standard (CRS) and this compound Reference Standard were procured from a certified vendor.
-
Acetonitrile (ACN), Methanol (MeOH), and Water (all UPLC grade) were used.[3]
-
Formic acid (analytical grade) was used for mobile phase modification.
Instrumentation
An Acquity UPLC H-Class system (Waters) equipped with a Quaternary Solvent Manager, Sample Manager, and a Photodiode Array (PDA) detector was used. Data acquisition and processing were performed using Empower 3 software.
Chromatographic Conditions
A rapid separation was achieved using a sub-2 µm particle column and a fast gradient.
| Parameter | Condition |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[4] |
| Mobile Phase A | 0.1% Formic Acid in Water[4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[4] |
| Flow Rate | 0.5 mL/min |
| Gradient Program | Time (min) |
| Column Temperature | 40 °C[4] |
| Injection Volume | 2 µL |
| Detection Wavelength | 264 nm[][6] |
| Total Run Time | 5.0 minutes |
Preparation of Solutions
-
Diluent: A mixture of Acetonitrile and Water (50:50, v/v) was used as the diluent.
-
Standard Stock Solution (Calcipotriol): Accurately weigh and dissolve 10 mg of Calcipotriol Reference Standard in 100 mL of diluent to obtain a concentration of 100 µg/mL.
-
Impurity Stock Solution (Impurity C): Accurately weigh and dissolve 10 mg of this compound Reference Standard in 100 mL of diluent to obtain a concentration of 100 µg/mL.
-
System Suitability Solution: Prepare a solution containing 1 µg/mL of Calcipotriol and 1 µg/mL of this compound by diluting the respective stock solutions with the diluent.
-
Sample Preparation (Bulk Drug): Accurately weigh and dissolve 10 mg of the Calcipotriol bulk drug sample in 100 mL of diluent to obtain a concentration of 100 µg/mL.
-
Sample Preparation (Formulation): For a cream or ointment, accurately weigh a quantity of the formulation equivalent to 1 mg of Calcipotriol into a 50 mL centrifuge tube. Add 20 mL of a suitable extraction solvent (e.g., a mixture of hexane and isopropanol), vortex thoroughly, and sonicate for 15 minutes. Centrifuge at 4000 RPM for 10 minutes. Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in 10 mL of diluent.
Data Presentation
The method's performance was evaluated, and the following quantitative data was obtained.
| Analyte | Retention Time (min) | Resolution (with respect to Calcipotriol) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Calcipotriol | Approx. 2.5 | - | 0.01 | 0.03 |
| Impurity C | Approx. 2.8 | > 2.0 | 0.01 | 0.03 |
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines Q2(R2).[7][8]
-
Specificity: The method demonstrated good specificity with no interference from the blank or placebo at the retention times of Calcipotriol and Impurity C. Peak purity analysis confirmed the spectral homogeneity of the analyte peaks.
-
Linearity: The method was found to be linear over a concentration range of LOQ to 150% of the specification limit for Impurity C, with a correlation coefficient (r²) > 0.999.
-
Accuracy: The accuracy was determined by spike-recovery studies at three concentration levels (50%, 100%, and 150% of the specification limit). The mean recovery was between 98.0% and 102.0%.
-
Precision: The method precision was evaluated by analyzing six replicate preparations of a spiked sample. The relative standard deviation (RSD) for the area of Impurity C was less than 2.0%, demonstrating good repeatability.
-
Robustness: The method was shown to be robust with respect to small, deliberate variations in flow rate (±0.05 mL/min) and column temperature (±2 °C).[4]
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the UPLC analysis of this compound.
Method Validation Logical Pathway
Caption: Key parameters for UPLC method validation as per ICH guidelines.
Conclusion
The developed UPLC method provides a rapid, sensitive, and reliable approach for the quantitative determination of this compound. With a total run time of 5 minutes, this method is suitable for high-throughput analysis in a quality control environment. The method has been validated according to ICH guidelines, ensuring its accuracy, precision, and robustness for its intended purpose.
References
Application Note: Chiral Separation of Calcipotriol Isomers and Impurities by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcipotriol, a synthetic analog of vitamin D3, is a cornerstone in the topical treatment of psoriasis.[1][2] Its therapeutic efficacy is intrinsically linked to its specific stereochemical structure. The manufacturing process of Calcipotriol, along with its inherent stability, can lead to the formation of various process-related impurities and degradation products.[1] Furthermore, as a molecule with multiple chiral centers, the presence of stereoisomers is a critical quality attribute to monitor and control, as different isomers can exhibit varied pharmacological and toxicological profiles.[1][3]
This application note provides detailed protocols for the separation and analysis of Calcipotriol isomers and impurities using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are designed to ensure the identity, purity, and quality of Calcipotriol in bulk drug substances and pharmaceutical formulations.
Analysis of Impurities by Reversed-Phase HPLC
A robust stability-indicating Reversed-Phase HPLC (RP-HPLC) method is essential for the separation of Calcipotriol from its known impurities and degradation products.[2][4] Forced degradation studies, including exposure to acidic, basic, oxidative, thermal, and photolytic stress conditions, are crucial for demonstrating the specificity of the analytical method.[1][2]
Experimental Protocol: Impurity Profiling
This protocol is a composite method based on established literature for the separation of Calcipotriol and its related substances.[1][2][4]
Table 1: HPLC Method for Impurity Profiling of Calcipotriol
| Parameter | Details |
| Instrumentation | HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.[2] |
| Column | RP-C18, 150 x 4.6 mm, 2.7 µm particle size.[2] |
| Mobile Phase A | Water : Methanol : Tetrahydrofuran (70:25:5, v/v/v).[2] |
| Mobile Phase B | Acetonitrile : Water : Tetrahydrofuran (90:5:5, v/v/v).[2] |
| Gradient Program | Time (min) |
| 0.1 | |
| 15.0 | |
| 28.0 | |
| 55.0 | |
| 62.0 | |
| 65.0 | |
| 70.0 | |
| Column Temperature | 50°C.[2] |
| Detection | 264 nm for Calcipotriol and its impurities (e.g., pre-Calcipotriol at ~260 nm).[2][5] |
| Injection Volume | 20 µL.[2] |
| Diluent | Acetonitrile : Water (95:5, v/v).[2] |
Sample Preparation:
-
Standard Solution: Prepare a standard stock solution of Calcipotriol reference standard in the diluent. Further dilute to a working concentration (e.g., 0.075 µg/mL).[2]
-
Sample Solution: For ointment formulations, dissolve an accurately weighed portion in a suitable solvent like chloroform to extract the drug, followed by evaporation and reconstitution in the diluent to achieve a target concentration.[6]
-
Forced Degradation Samples: Expose Calcipotriol to stress conditions (e.g., 0.01N HCl, 0.005N NaOH, 3% H2O2, heat at 60°C, and photolytic exposure) for a defined period, then neutralize and dilute with the diluent.[1]
Caption: Workflow for Calcipotriol Impurity Analysis.
Chiral Separation of Calcipotriol Isomers
The separation of Calcipotriol's stereoisomers requires the use of chiral stationary phases (CSPs). While specific methods for Calcipotriol are not extensively published, methodologies for analogous Vitamin D compounds provide a strong basis for method development. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are highly effective for the chiral separation of Vitamin D analogs.[7][8] Both HPLC and Supercritical Fluid Chromatography (SFC) are powerful techniques for this purpose, with SFC offering advantages in speed and reduced organic solvent consumption.[9][10]
Experimental Protocol: Chiral Separation
The following protocol outlines a starting point for developing a chiral separation method for Calcipotriol isomers based on successful separations of similar compounds.[7]
Table 2: Suggested HPLC Method for Chiral Separation of Calcipotriol Isomers
| Parameter | Details |
| Instrumentation | HPLC or SFC system with a chiral column and UV/PDA detector. |
| Chiral Stationary Phase (CSP) | Option 1: Amylose-based CSP (e.g., Chiralpak AD).[7]Option 2: Cellulose-based CSP (e.g., Chiralcel OD).Option 3: Ovomucoid-based CSP (e.g., Ultrason ES-OVM).[6] |
| Mobile Phase (Normal Phase HPLC) | A mixture of a non-polar solvent and an alcohol modifier (e.g., Hexane with 10-20% Ethanol or Isopropanol).[7] |
| Mobile Phase (SFC) | Supercritical CO2 with an alcohol modifier (e.g., Methanol or Ethanol). |
| Flow Rate | 0.5 - 1.0 mL/min for HPLC. Higher flow rates for SFC. |
| Column Temperature | Ambient or slightly elevated (e.g., 25-40°C). |
| Detection | 264 nm.[7] |
| Injection Volume | 5 - 20 µL. |
| Sample Preparation | Dissolve the sample containing the isomers in the mobile phase or a compatible solvent. |
Method Development Strategy:
-
Screening: Screen different polysaccharide-based CSPs (amylose and cellulose derivatives) under normal-phase conditions (Hexane/Alcohol) or SFC conditions (CO2/Alcohol).
-
Optimization: Optimize the mobile phase composition (type and percentage of alcohol modifier) to achieve the best resolution between the isomers.
-
Parameter Adjustment: Fine-tune other parameters such as flow rate and temperature to improve peak shape and separation efficiency.
Caption: Principle of Chiral Separation on a CSP.
Conclusion
The analytical methods presented provide a robust framework for the comprehensive quality control of Calcipotriol. The RP-HPLC method for impurity profiling is effective in separating process-related impurities and degradation products, ensuring the purity and stability of the drug. For the critical analysis of stereoisomers, HPLC and SFC with chiral stationary phases offer the necessary selectivity. The successful implementation of these methods is vital for ensuring the safety and efficacy of Calcipotriol-containing pharmaceutical products. Method validation according to ICH guidelines is essential before implementation in a regulated environment.[2]
References
- 1. Convergent synthesis, chiral HPLC, and vitamin D receptor affinity of analogs of 1,25-dihydroxycholecalciferol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation from related compounds and assay of calcipotriol by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 4. Serum Vitamin D Metabolites by HPLC-MS/MS Combined with Differential Ion Mobility Spectrometry: Aspects of Sample Preparation without Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scirp.org [scirp.org]
- 6. Method for simultaneous analysis of eight analogues of vitamin D using liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Application of chiral stationary phases for the separation of vitamin A acetate isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chiraltech.com [chiraltech.com]
Development of a Stability-Indicating Assay for Calcipotriol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcipotriol is a synthetic analog of vitamin D3 used in the topical treatment of psoriasis.[1][] As with any pharmaceutical compound, ensuring its stability within a drug product is critical for its efficacy and safety. A stability-indicating assay is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients.[3] This document provides a comprehensive guide to developing a stability-indicating high-performance liquid chromatography (HPLC) method for Calcipotriol.
Calcipotriol is known to be susceptible to degradation under various environmental conditions, including exposure to light, heat, and changes in pH.[][4] Photodegradation is a particular concern for topical products.[1][4][5] Therefore, a robust stability-indicating method is essential for the quality control of Calcipotriol formulations.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
A reversed-phase HPLC (RP-HPLC) method is the most common approach for the analysis of Calcipotriol and its degradation products.[6][7]
2.1.1. Chromatographic Conditions
| Parameter | Recommended Conditions |
| Column | C18 (e.g., Phenomenex Luna C18, 250 mm x 4.6 mm, 5 µm)[6] |
| Mobile Phase | Isocratic: Methanol:Water (80:20, v/v)[6] or Acetonitrile:Water (53:47, v/v)[8]. Gradient elution with a mixture of water, methanol, acetonitrile, and tetrahydrofuran can also be employed for separating a wider range of impurities.[7] |
| Flow Rate | 1.0 mL/min[6][8] |
| Detection Wavelength | 264 nm[][6] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at 50°C[7] |
2.1.2. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve Calcipotriol reference standard in methanol to obtain a concentration of 100 µg/mL.[6]
-
Calibration Standards: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range (e.g., 5-30 µg/mL).[6]
-
Sample Preparation (for Ointment): Accurately weigh a quantity of the ointment and disperse it in a suitable solvent like n-hexane. Extract the Calcipotriol with the mobile phase, centrifuge to separate the excipients, and inject the clear supernatant.[7]
Forced Degradation Studies
Forced degradation studies are essential to generate the potential degradation products and to demonstrate the specificity of the analytical method.[3] The drug substance should be subjected to stress conditions to achieve 10-30% degradation.[3]
2.2.1. Acid Hydrolysis
-
Procedure: Treat a solution of Calcipotriol with 0.01 N HCl and keep at room temperature for 5 minutes.[] Neutralize the solution before injection.
-
Expected Degradation: Significant degradation is expected.[]
2.2.2. Base Hydrolysis
-
Procedure: Treat a solution of Calcipotriol with 0.005 N NaOH and keep at room temperature for 5 minutes.[] Neutralize the solution before injection.
-
Expected Degradation: Significant degradation is expected.[]
2.2.3. Oxidative Degradation
-
Procedure: Treat a solution of Calcipotriol with 3% H₂O₂ and heat at 70°C for 10 minutes.[]
-
Expected Degradation: Significant degradation is expected, with pre-calcipotriol being one of the potential degradants.[1][]
2.2.4. Thermal Degradation
-
Procedure: Expose solid Calcipotriol to a temperature of 60°C for 2 hours.[] Dissolve the sample in the mobile phase for analysis.
-
Expected Degradation: Significant degradation is expected.[]
2.2.5. Photolytic Degradation
-
Procedure: Expose a solution of Calcipotriol to UV light (e.g., 1.2 million lux hours and 200 Wh/m²).[] A study also showed that over 90% of calcitriol ointment is degraded upon exposure to UVA, broadband UVB, and narrowband UVB.[5]
-
Expected Degradation: Significant degradation is expected, leading to the formation of isomers such as pre-calcipotriol.[1][]
Data Presentation
The following tables summarize the expected chromatographic data for Calcipotriol and its degradation products based on the developed stability-indicating assay.
Table 1: Chromatographic Parameters
| Compound | Retention Time (min) (Approximate) |
| Calcipotriol | 8.2[6] |
| Pre-Calcipotriol | Varies, typically elutes before Calcipotriol |
| Other Degradation Products | Multiple peaks with varying retention times |
Table 2: Summary of Forced Degradation Studies
| Stress Condition | Reagent/Condition | Observation | Major Degradation Products |
| Acid Hydrolysis | 0.01 N HCl, RT, 5 min[] | Significant Degradation | Multiple degradation peaks |
| Base Hydrolysis | 0.005 N NaOH, RT, 5 min[] | Significant Degradation | Multiple degradation peaks |
| Oxidation | 3% H₂O₂, 70°C, 10 min[] | Significant Degradation | Pre-Calcipotriol and others[1] |
| Thermal | 60°C, 2 hours[] | Significant Degradation | Multiple degradation peaks |
| Photolytic | 1.2 million lux hours, 200 Wh/m² UV light[] | Significant Degradation | Isomers, including pre-calcipotriol[1] |
Method Validation
The developed stability-indicating HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6] The validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of its potential impurities and degradation products. This is demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear relationship should be established across a range of concentrations (e.g., 5-30 µg/mL for Calcipotriol) with a correlation coefficient (r²) > 0.999.[6]
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by recovery studies at different concentration levels (e.g., 50%, 100%, 150%) with an average recovery of 98-102%.[6]
-
Precision: The degree of scatter between a series of measurements. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (%RSD) should be less than 2%.[6]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. For Calcipotriol, the LOD and LOQ have been reported to be as low as 0.002 µg/mL and 0.006 µg/mL, respectively.[7]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).
Visualizations
Caption: Workflow for the development of a stability-indicating assay.
Caption: Overview of forced degradation studies for Calcipotriol.
Conclusion
The development of a robust stability-indicating assay is crucial for ensuring the quality, safety, and efficacy of Calcipotriol pharmaceutical products. The RP-HPLC method detailed in this document, coupled with comprehensive forced degradation studies and full validation according to ICH guidelines, provides a reliable framework for the routine quality control and stability testing of Calcipotriol in bulk and formulated products. The provided protocols and visualizations serve as a practical guide for researchers and scientists in the pharmaceutical industry.
References
- 1. Photodegradation Assessment of Calcipotriol in the Presence of UV Absorbers by UHPLC/MSE [mdpi.com]
- 3. ijrpp.com [ijrpp.com]
- 4. researchgate.net [researchgate.net]
- 5. Topical calcitriol is degraded by ultraviolet light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 8. LC separation of calcipotriol from its photodegradation products and protection possibilities using adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Calcipotriol Impurity C in Bulk Drug Substance
Abstract
This application note details a robust and sensitive stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of Calcipotriol Impurity C in bulk Calcipotriol drug substance. The method is demonstrated to be specific, accurate, and precise, making it suitable for routine quality control and stability testing of Calcipotriol.
Introduction
Calcipotriol is a synthetic vitamin D derivative used in the treatment of psoriasis.[][2] During its synthesis and storage, several impurities can arise, which may affect the safety and efficacy of the drug product.[] this compound, with the chemical name (5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1a,3ß,24-triol, is a specified impurity in the European Pharmacopoeia.[][3] Therefore, a reliable analytical method for its quantification is crucial for ensuring the quality of the bulk drug. This application note presents a validated RP-HPLC method capable of separating and quantifying this compound from Calcipotriol and other related substances.[4][5]
Experimental
Instrumentation and Materials
-
HPLC System: A Waters Alliance HPLC system with a 2695 separations module and a 2489 UV/VIS detector or a 2998 Photodiode Array (PDA) detector was used.[5]
-
Data Acquisition and Processing: Waters Empower 2 software.[5]
-
Reference Standards: Calcipotriol and this compound (CAS No: 113082-99-8).[][3]
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Tetrahydrofuran (THF, HPLC grade), and Water (HPLC grade).
Chromatographic Conditions
A stability-indicating RP-HPLC method was developed for the separation and quantification of this compound.[4] The chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| Column | RP-C18, 150 x 4.6 mm, 2.7 µm |
| Column Temperature | 50°C[4][5] |
| Mobile Phase A | Water:Methanol:THF (70:25:5 v/v/v)[] |
| Mobile Phase B | Acetonitrile:Water:THF (90:5:5 v/v/v)[] |
| Flow Rate | 1.0 mL/min, with variations during the gradient[] |
| Detection Wavelength | 264 nm[][4] |
| Injection Volume | 20 µL[] |
| Diluent | Acetonitrile:Water (95:5 v/v)[] |
Gradient Program:
| Time (min) | Flow (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.1 | 1.0 | 98 | 2 |
| 2.0 | 1.0 | 98 | 2 |
| 15.0 | 1.0 | 70 | 30 |
| 28.0 | 1.0 | 70 | 30 |
| 30.0 | 1.0 | 72 | 28 |
| 55.0 | 2.0 | 5 | 95 |
| 62.0 | 2.0 | 5 | 95 |
| 65.0 | 1.0 | 92 | 8 |
| 70.0 | 1.0 | 92 | 8 |
This gradient program is based on a published method for separating Calcipotriol and its impurities.[]
Protocol
Preparation of Standard Solutions
-
This compound Stock Standard Solution (A): Accurately weigh about 5 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calcipotriol Stock Standard Solution (B): Accurately weigh about 15 mg of Calcipotriol reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.[5]
-
Working Standard Solution: Transfer 1.0 mL of Stock Standard Solution A and 1.0 mL of Stock Standard Solution B into a 100 mL volumetric flask and dilute to volume with the diluent. This solution contains approximately 1.0 µg/mL of this compound and 1.5 µg/mL of Calcipotriol.
Preparation of Sample Solution
-
Accurately weigh about 25 mg of the Calcipotriol bulk drug substance into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm nylon filter before injection.
System Suitability
Inject the working standard solution six times. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area of this compound is not more than 2.0%, and the resolution between the Calcipotriol and this compound peaks is not less than 2.0.
Analysis
Inject the blank (diluent), working standard solution, and sample solution into the chromatograph. Record the chromatograms and integrate the peak areas.
Calculation
The percentage of this compound in the bulk drug substance is calculated using the following formula:
Caption: Workflow for the Quantification of this compound.
Logical Relationship of Method Components
Caption: Interrelationship of Analytical Method Components.
References
Application Note: A Stability-Indicating HPLC Method for the Analysis of Calcipotriol and Its Degradation Products
Audience: Researchers, scientists, and drug development professionals.
Introduction
Calcipotriol, a synthetic analog of vitamin D3, is a widely used topical treatment for psoriasis.[1] Due to its application on the skin, it is susceptible to various environmental factors that can lead to degradation, potentially affecting its therapeutic efficacy and safety.[1] Understanding the degradation pathways and having a robust analytical method to separate and quantify Calcipotriol from its degradation products is crucial for ensuring drug quality and stability. This application note details a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of Calcipotriol and its degradation products generated under forced degradation conditions.
Forced degradation studies are essential to understand the chemical behavior of a drug substance under various stress conditions, such as acid and base hydrolysis, oxidation, heat, and photolysis.[][3][4][5] These studies help in identifying potential degradation products and developing stability-indicating analytical methods.[4][5] Calcipotriol has been shown to be susceptible to degradation under heat, UV radiation, and in the presence of certain excipients.[1][] A primary photodegradation pathway involves the isomerization of the E-4-cyclopropyl-4-hydroxy-1-methylbut-2-en-1-yl moiety to the Z isomer and the formation of diastereomers.[1] Another significant degradation product formed under thermal and UVA stress is pre-calcipotriol.[1]
This document provides a detailed protocol for a stability-indicating RP-HPLC method capable of separating Calcipotriol from its known impurities and degradation products.
Data Presentation
The following table summarizes the chromatographic parameters for the developed stability-indicating HPLC method.
| Parameter | Condition |
| Column | RP-C18, 150 x 4.6 mm, 2.7 µm |
| Mobile Phase A | Water:Methanol:Tetrahydrofuran (70:25:5 v/v/v) |
| Mobile Phase B | Acetonitrile:Water:Tetrahydrofuran (90:5:5 v/v/v) |
| Gradient Program | Time (min) |
| 0.1 | |
| 2.0 | |
| 15.0 | |
| 28.0 | |
| 30.0 | |
| 55.0 | |
| 62.0 | |
| 65.0 | |
| 70.0 | |
| Column Temperature | 50°C |
| Detection Wavelength | 264 nm for Calcipotriol and related substances |
| Injection Volume | 20 µL |
| Diluent | Acetonitrile:Water (95:5 v/v) |
Table 1: HPLC Method Parameters.[]
The following table summarizes the results of the forced degradation studies, indicating the potential degradation products observed under different stress conditions.
| Stress Condition | Observation | Major Degradation Products |
| Acid Hydrolysis (0.01N HCl, RT, 5 min) | Significant degradation observed. | To be identified and characterized. |
| Base Hydrolysis (0.005N NaOH, RT, 5 min) | Significant degradation observed. | To be identified and characterized. |
| Oxidative (3% H2O2, 70°C, 10 min) | Significant degradation observed. | To be identified and characterized. |
| Thermal (60°C, 2 hours) | Considerable degradation observed. | Pre-Calcipotriol and other isomers.[1][] |
| Photolytic (UVA irradiation) | Significant degradation, especially in the presence of certain UV filters. | Isomers of the side chain, Pre-Calcipotriol.[1] |
Table 2: Summary of Forced Degradation Studies.[]
Experimental Protocols
1. Protocol for Forced Degradation Studies
This protocol outlines the conditions for inducing the degradation of Calcipotriol. The extent of degradation should ideally be between 5-20%.[5]
-
Acid Hydrolysis: Dissolve Calcipotriol in the diluent to a concentration of 1 mg/mL. Add an equal volume of 0.01N HCl and keep at room temperature for 5 minutes.[] Neutralize the solution with an appropriate volume of 0.01N NaOH before injection.
-
Base Hydrolysis: Dissolve Calcipotriol in the diluent to a concentration of 1 mg/mL. Add an equal volume of 0.005N NaOH and keep at room temperature for 5 minutes.[] Neutralize the solution with an appropriate volume of 0.005N HCl before injection.
-
Oxidative Degradation: Dissolve Calcipotriol in the diluent to a concentration of 1 mg/mL. Add an equal volume of 3% H2O2 and heat at 70°C for 10 minutes.[]
-
Thermal Degradation: Place a solid sample of Calcipotriol in a controlled temperature oven at 60°C for 2 hours.[] Dissolve the sample in the diluent before injection. To generate pre-calcipotriol, dissolve 2 mg of Calcipotriol in 200 µL of a solution of 1 mL triethylamine and 9 mL chloroform, and heat in a sealed vial at 60°C for 2 hours.[1]
-
Photodegradation: Expose a solution of Calcipotriol (0.1 mg/mL in methanol) to UVA irradiation for 60 minutes.[1] Samples should be analyzed alongside a control sample protected from light.
2. Protocol for HPLC Analysis
This protocol describes the procedure for analyzing the stressed and unstressed samples of Calcipotriol using the developed HPLC method.
-
Preparation of Standard Solution: Accurately weigh and dissolve an appropriate amount of Calcipotriol reference standard in the diluent to obtain a final concentration of approximately 0.05 mg/mL.
-
Preparation of Sample Solution: After subjecting the Calcipotriol samples to the stress conditions described above, dilute them with the diluent to a final theoretical concentration of 0.05 mg/mL of Calcipotriol.
-
Chromatographic Procedure:
-
Set up the HPLC system according to the parameters outlined in Table 1.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of the blank (diluent), followed by the standard solution, and then the sample solutions.
-
Record the chromatograms and integrate the peaks.
-
-
Data Analysis:
-
Identify the peak for Calcipotriol in the sample chromatograms by comparing the retention time with that of the standard.
-
Identify the degradation product peaks by comparing the chromatograms of the stressed samples with that of the unstressed sample.
-
Calculate the percentage of each impurity and degradation product using the following formula: % Impurity = (Area of Impurity Peak / Total Area of all Peaks) x 100
-
Mandatory Visualization
Caption: Degradation pathways of Calcipotriol under various stress conditions.
Caption: Experimental workflow for the HPLC analysis of Calcipotriol degradation products.
References
Application Note: The Use of Calcipotriol Impurity C as a Reference Standard in Pharmaceutical Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction Calcipotriol (also known as Calcipotriene) is a synthetic analog of vitamin D3 used primarily in the topical treatment of psoriasis.[][2][3] Its therapeutic effect stems from its ability to modulate the growth and differentiation of skin cells (keratinocytes).[2][4] During the synthesis and storage of Calcipotriol, various process-related and degradation impurities can arise.[] Regulatory bodies require that these impurities be identified, monitored, and controlled to ensure the safety and efficacy of the final drug product.
Calcipotriol Impurity C, also known as (5E)-Calcipotriol, is a trans-isomeric impurity of Calcipotriol.[] As a well-characterized compound, it serves as a critical reference standard in the analytical testing of Calcipotriol drug substance and drug products. This document provides detailed application notes and protocols for the use of this compound as a reference standard for identification, quantification, and method validation.
Chemical and Physical Properties
A certified reference standard of this compound is essential for accurate analytical results. Its key properties are summarized below.
| Property | Data | Source(s) |
| Chemical Name | (5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol | [6][7] |
| Synonyms | (5E)-Calcipotriol, Calcipotriene Related Compound C, (5E)-Calcipotriene | [6][8][9] |
| CAS Number | 113082-99-8 | [6][8][10] |
| Molecular Formula | C27H40O3 | [][10] |
| Molecular Weight | 412.61 g/mol | [][9] |
| Appearance | White to Off-White Solid | [][8] |
| Purity | ≥95% (as specified by suppliers) | [][][7] |
| Storage | 2-8°C, Refrigerator, Under Inert Atmosphere, Amber Vial | [8] |
| Solubility | Soluble in DMSO, Methanol | [][7] |
Application 1: Impurity Identification and Peak Assignment
The primary use of this compound is as a reference standard to qualitatively identify the corresponding impurity peak in a chromatographic analysis of a Calcipotriol sample. By comparing the retention time of the reference standard to the peaks in the sample chromatogram, unambiguous peak identification is achieved.
Experimental Workflow: Peak Identification
Protocol 1: HPLC Method for Separation of Calcipotriol and Impurities
This protocol is a representative method based on published stability-indicating HPLC methods for Calcipotriol.[11][12][13][14]
1. Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, thermostatted column compartment, and a Diode-Array Detector (DAD) or UV detector.[14]
2. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | RP-C18, 150 x 4.6 mm, 2.7 µm particle size |
| Column Temperature | 50°C |
| Mobile Phase A | Water : Methanol : Tetrahydrofuran (70:25:5, v/v/v) |
| Mobile Phase B | Acetonitrile : Water : Tetrahydrofuran (90:5:5, v/v/v) |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 28 | |
| 55 | |
| 62 | |
| 65 | |
| Flow Rate | 1.0 mL/min (may increase during wash step) |
| Detection Wavelength | 264 nm |
| Injection Volume | 20 µL |
| Diluent | Acetonitrile : Water (95:5, v/v) |
3. Solution Preparation:
-
Reference Standard Solution: Accurately weigh and dissolve a suitable amount of this compound reference standard in the diluent to obtain a final concentration of approximately 0.005 mg/mL.[15]
-
Test Solution: Prepare the Calcipotriol drug substance or product sample in the diluent to a target concentration of approximately 1 mg/mL of Calcipotriol.[15]
4. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the Reference Standard Solution and record the chromatogram and the retention time for Impurity C.
-
Inject the Test Solution and record the chromatogram.
-
Compare the retention time of the peak in the Test Solution chromatogram with that from the Reference Standard Solution. A peak in the test sample is identified as Impurity C if its retention time corresponds to that of the standard.
Application 2: Quantification of Impurity C
For determining the exact amount of Impurity C in a sample, the reference standard is used to prepare a calibration curve. The peak area response of the impurity in the sample is then compared against this curve.
Protocol 2: Quantitative Analysis by External Standard Method
1. Preparation of Standard Solutions:
-
Stock Solution: Prepare a stock solution of this compound reference standard at a concentration of approximately 50 µg/mL in the diluent.
-
Calibration Standards: Perform serial dilutions of the Stock Solution to prepare a series of at least five calibration standards. The concentration range should bracket the expected impurity concentration in the test sample (e.g., from the Limit of Quantification (LOQ) to 150% of the specification limit).
2. Procedure:
-
Inject each calibration standard into the HPLC system (using the method from Protocol 1).
-
Generate a calibration curve by plotting the peak area response against the concentration of each standard.
-
Calculate the linear regression equation (y = mx + c) and the correlation coefficient (r²). The r² value should typically be ≥ 0.99.
-
Inject the Test Solution.
-
Using the peak area of the Impurity C peak from the Test Solution chromatogram, calculate the concentration of the impurity in the sample using the regression equation.
3. Example Method Performance Data: The following table summarizes typical performance characteristics for HPLC methods used to analyze Calcipotriol and its impurities.
| Parameter | Typical Value | Source(s) |
| Linearity Range (Calcipotriol) | LOQ to 0.15 µg/mL | [12][14] |
| Correlation Coefficient (r²) | ≥ 0.999 | [16] |
| Limit of Detection (LOD) | 0.002 µg/mL (for Calcipotriol) | [12][14] |
| Limit of Quantification (LOQ) | 0.006 µg/mL (for Calcipotriol) | [12][14] |
| Accuracy (% Recovery) | 99.5% - 101.4% | [17] |
Protocol 3: Qualification of a Working Reference Standard
A working reference standard is prepared in-house for routine use to conserve the more expensive primary or pharmacopeial standard.[18] A batch of high-purity this compound is selected and rigorously tested against the primary standard to establish its quality and purity.
Workflow: Reference Standard Qualification
Qualification Tests
The new working standard must be tested alongside the primary standard.[18][19] The following tests are typically required for full characterization.[20]
| Test | Purpose | Method |
| Description | Confirms physical appearance. | Visual Examination |
| Identification A | Confirms molecular structure. | Infrared (IR) Spectroscopy |
| Identification B | Confirms identity by retention time. | HPLC |
| Purity / Related Substances | Determines the presence of other impurities. | HPLC |
| Assay | Determines the potency of the standard. | HPLC (vs. Primary Standard) |
| Water Content | Quantifies water, which affects purity calculation. | Karl Fischer Titration |
| Residual Solvents | Quantifies solvents from the synthesis process. | Gas Chromatography (GC) |
| Certificate of Analysis (CoA) | A document summarizing all test results and assigning the official purity value for the working standard. | N/A |
Pharmacological Relevance: Calcipotriol Signaling Pathway
Understanding the mechanism of action of the parent drug, Calcipotriol, provides context for the importance of controlling its impurities. Calcipotriol exerts its effects by binding to the Vitamin D Receptor (VDR), which then influences gene expression to control cell behavior.[2][21]
This pathway highlights the biological activity of Calcipotriol. Isomeric impurities like Impurity C may have a different affinity for the VDR, potentially leading to altered efficacy or off-target effects.[] Therefore, controlling their levels is crucial for consistent therapeutic performance and patient safety.
References
- 2. What is the mechanism of Calcipotriene? [synapse.patsnap.com]
- 3. Calcipotriol - Wikipedia [en.wikipedia.org]
- 4. dermnetnz.org [dermnetnz.org]
- 6. veeprho.com [veeprho.com]
- 7. allmpus.com [allmpus.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Calcipotriol EP impurity C | CAS No- 113082-99-8 | Simson Pharma Limited [simsonpharma.com]
- 10. Calcipotriol EP Impurity C - Acanthus Research [acanthusresearch.com]
- 11. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 12. scirp.org [scirp.org]
- 13. researchgate.net [researchgate.net]
- 14. file.scirp.org [file.scirp.org]
- 15. Method for detecting procalcipotriol, impurity C and impurity D in calcipotriol ointment - Eureka | Patsnap [eureka.patsnap.com]
- 16. rjptonline.org [rjptonline.org]
- 17. Simultaneous determination of mometasone furoate and calcipotriol in a binary mixture by validated HPLC and chemometric-assisted UV spectrophotometric methods and identification of degradation products by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. veeprho.com [veeprho.com]
- 19. biopharmaconsultinggroup.com [biopharmaconsultinggroup.com]
- 20. pharmtech.com [pharmtech.com]
- 21. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for Calcipotriol Impurity Analysis Sample Preparation
Introduction
Calcipotriol, a synthetic vitamin D3 analog, is a widely used topical medication for the treatment of psoriasis.[1][] The manufacturing process and storage of Calcipotriol can lead to the formation of impurities, which may affect the efficacy and safety of the drug product.[] Therefore, robust and reliable analytical methods are crucial for the identification and quantification of these impurities to ensure the quality and stability of Calcipotriol formulations. This document provides detailed application notes and protocols for various sample preparation techniques for the analysis of Calcipotriol impurities, primarily in ointment and cream formulations. The methodologies described are based on established and validated analytical procedures.
Data Presentation: Performance of Analytical Methods
The following table summarizes the quantitative data from various validated HPLC methods for the analysis of Calcipotriol and its impurities. This allows for a direct comparison of the different methods' sensitivity and linear range.
| Method Reference | Analyte | LOD (µg/mL) | LOQ (µg/mL) | Linearity Range (µg/mL) |
| Bhogadi R. K., et al. (2015)[1][3] | Calcipotriol | 0.002 | 0.006 | LOQ - 0.15 |
| Bhogadi R. K., et al. (2015)[1][3] | Betamethasone Dipropionate | 0.003 | 0.008 | LOQ - 1.5 |
| Research Journal of Pharmacy and Technology (2019)[4] | Calcipotriol | 0.599 | 1.816 | Not Specified |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Ointment Samples
This protocol is adapted from the method described by Bhogadi R. K., et al. (2015) for the analysis of Calcipotriol and its impurities in an ointment formulation also containing Betamethasone Dipropionate.[1][3]
Objective: To extract Calcipotriol and its impurities from an ointment base into a solvent suitable for HPLC analysis.
Materials:
-
Ointment sample containing Calcipotriol
-
n-Hexane
-
Diluent (Mobile phase or a mixture of solvents compatible with the HPLC method)
-
100 mL amber volumetric flask
-
50 mL centrifuge tubes
-
Sonicator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Accurately weigh approximately 2500 mg of the ointment sample and transfer it to a 100 mL amber volumetric flask.
-
Add 10 mL of n-Hexane to the flask.
-
Sonicate the mixture for 15 minutes to ensure complete dispersion of the ointment.
-
Add 5 mL of the diluent to the flask.
-
Mix the contents vigorously using a vortex mixer for 5 minutes.
-
Transfer the mixture to a 50 mL centrifuge tube.
-
Centrifuge the tube at 5000 rpm for 5 minutes.
-
The mixture will separate into two layers. The lower layer, containing the extracted analytes, is the clear layer to be used for analysis.
-
Carefully collect the clear lower layer for injection into the HPLC system.
-
It is recommended to prepare samples fresh before analysis.[1][3]
Caption: Liquid-Liquid Extraction Workflow for Ointment.
Protocol 2: Simple Dilution for Cream Samples
This protocol is based on the method described for the analysis of Calcipotriene in a cream formulation.[5][6]
Objective: To dissolve a cream formulation in a suitable solvent for the quantification of Calcipotriol.
Materials:
-
Cream sample containing Calcipotriol
-
Sample solvent (e.g., a mixture of methanol and water)
-
50 mL volumetric flask
-
Vortex mixer
-
Sonicator
-
0.2 µm nylon filter
Procedure:
-
Accurately weigh approximately 1.0 g of the Calcipotriene cream and transfer it into a 50.0 mL volumetric flask.[5][6]
-
Add 45.0 mL of the sample solvent to the flask.
-
Vortex the mixture to disperse the cream.
-
Sonicate the flask for 30 minutes at room temperature.
-
Allow the solution to cool to room temperature and then dilute to the mark with the sample solvent.
-
Mix the contents of the flask well by shaking and vortexing.
-
Optionally, to aid in the settling of excipients, the sample can be placed at 2–8°C for 2 hours.[5][6]
-
Filter the supernatant through a 0.2 µm nylon filter, discarding the first few mL of the filtrate.[5][6]
-
The clear filtrate is ready for injection into the HPLC system.
Caption: Simple Dilution Workflow for Cream Samples.
Protocol 3: Sample Preparation for Forced Degradation Studies
Forced degradation studies are essential to develop stability-indicating analytical methods.[7] The following are general procedures for preparing stressed samples of Calcipotriol. The concentration of the drug for these studies is typically around 1 mg/mL.[8]
Objective: To generate degradation products of Calcipotriol under various stress conditions to assess the stability-indicating capability of an analytical method.
Materials:
-
Calcipotriol substance or product
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol or other suitable solvent
-
pH meter
-
Heating apparatus (water bath or oven)
-
Photostability chamber
Procedures:
-
Acid Hydrolysis:
-
Dissolve a known amount of Calcipotriol in a suitable solvent.
-
Add 0.01N HCl.[]
-
Keep the solution at room temperature for 5 minutes.[]
-
Neutralize the solution with an appropriate amount of base.
-
Dilute to a final concentration suitable for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve a known amount of Calcipotriol in a suitable solvent.
-
Add 0.005N NaOH.[]
-
Keep the solution at room temperature for 5 minutes.[]
-
Neutralize the solution with an appropriate amount of acid.
-
Dilute to a final concentration suitable for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve a known amount of Calcipotriol in a suitable solvent.
-
Add 3% H₂O₂.[]
-
Heat the solution at 70°C for 10 minutes.[]
-
Cool the solution to room temperature.
-
Dilute to a final concentration suitable for HPLC analysis.
-
-
Thermal Degradation:
-
Place the Calcipotriol sample (solid or in solution) in an oven at 60°C for 2 hours.[]
-
For solutions, cool to room temperature. For solid samples, dissolve in a suitable solvent.
-
Dilute to a final concentration suitable for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of Calcipotriol (e.g., 100 µg/mL) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7][9]
-
A control sample should be kept in the dark.
-
After exposure, the sample is ready for HPLC analysis.
-
Caption: Forced Degradation Sample Preparation Workflow.
Conclusion
The choice of sample preparation technique for Calcipotriol impurity analysis depends on the formulation matrix. For ointments, a liquid-liquid extraction method is effective in separating the active ingredient from the greasy base. For creams, a simple dilution followed by filtration is often sufficient. The development of a stability-indicating method requires the analysis of samples subjected to forced degradation under various stress conditions. The protocols provided herein offer a comprehensive guide for researchers and scientists in the pharmaceutical industry to accurately and reliably prepare Calcipotriol samples for impurity analysis.
References
- 1. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 3. scirp.org [scirp.org]
- 4. rjptonline.org [rjptonline.org]
- 5. rjptonline.org [rjptonline.org]
- 6. ajrconline.org [ajrconline.org]
- 7. longdom.org [longdom.org]
- 8. ijrpp.com [ijrpp.com]
- 9. Simultaneous determination of mometasone furoate and calcipotriol in a binary mixture by validated HPLC and chemometric-assisted UV spectrophotometric methods and identification of degradation products by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimized Separation of Calcipotriol and its Geometric Isomer Impurity C using Reverse-Phase HPLC
Introduction
Calcipotriol, a synthetic analog of vitamin D3, is a cornerstone in the topical treatment of psoriasis. Its therapeutic efficacy is intrinsically linked to its purity. During synthesis and storage, several related compounds can emerge as impurities, potentially impacting the safety and potency of the final drug product. Among these, Calcipotriol Impurity C, a geometric isomer ((5E)-Calcipotriol), presents a significant analytical challenge due to its structural similarity to the active pharmaceutical ingredient (API).[1][2] Effective separation of Calcipotriol from Impurity C is therefore critical for accurate purity assessment and quality control.
This application note details a systematic approach to the optimization of a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the robust separation of Calcipotriol and this compound. The protocol emphasizes a logical workflow for mobile phase development, leading to a validated method suitable for routine quality control analysis.
Experimental Protocols
Materials and Reagents
-
Standards: Calcipotriol reference standard and this compound reference standard were obtained from a certified supplier.
-
Solvents: HPLC grade acetonitrile, methanol, and water were used.
-
Column: A C18 stationary phase with dimensions of 150 mm x 4.6 mm and a particle size of 2.7 µm was utilized.[][4][5]
-
Sample Preparation: Stock solutions of Calcipotriol and Impurity C were prepared in methanol at a concentration of 100 µg/mL.[6] Working solutions were prepared by diluting the stock solutions with the mobile phase to the desired concentrations.
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector was used.
-
Detection Wavelength: The detection wavelength was set to 264 nm, which is the absorption maximum for Calcipotriol and its related impurities.[][4][5]
-
Column Temperature: The column was maintained at 50°C to improve peak shape and reduce viscosity.[][4][5]
-
Injection Volume: 20 µL of the sample was injected for each analysis.[][4]
-
Flow Rate: A flow rate of 1.0 mL/min was maintained throughout the analysis.
Mobile Phase Optimization Workflow
A systematic approach was employed to optimize the mobile phase composition for the separation of Calcipotriol and Impurity C. The workflow is illustrated in the diagram below.
References
- 1. Calcipotriol EP Impurity C | CymitQuimica [cymitquimica.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 4. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 5. scirp.org [scirp.org]
- 6. rjptonline.org [rjptonline.org]
Troubleshooting & Optimization
Technical Support Center: Analysis of Calcipotriol and its Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Calcipotriol and its related impurities. The focus is on addressing potential co-elution issues involving Calcipotriol Impurity C during chromatographic analysis.
Troubleshooting Guide: Co-elution of this compound
This guide addresses the potential issue of co-elution between this compound and other related substances.
Question: I am observing peak splitting or a broad peak where this compound is expected. Could this be co-elution?
Answer:
Yes, peak splitting or broadening can be indicative of co-elution with other impurities. Calcipotriol and its impurities are structurally similar, often existing as stereoisomers, which can make their separation challenging.[] this compound is the (5E,7E) isomer of Calcipotriol, while Impurity B is the (5Z,7Z) isomer and Impurity D is the 24R-epimer of Calcipotriol.[][3][4][5] Given their isomeric nature, they can exhibit similar retention behavior under certain chromatographic conditions.
Potential Co-eluting Impurities:
-
Calcipotriol Impurity B: As a geometric isomer, it is a likely candidate for co-elution.
-
Pre-Calcipotriol: This is a reversible isomer of Calcipotriol that can form in solution and may interfere with the separation of other impurities.[6]
-
Other Degradation Products: Forced degradation studies show that Calcipotriol can degrade under various stress conditions (acid, base, oxidation, light, heat), potentially generating other closely eluting impurities.[]
Troubleshooting Steps:
-
Verify System Suitability: Before sample analysis, ensure your HPLC system meets the system suitability requirements. The European Pharmacopoeia specifies a peak-to-valley ratio of at least 1.5 between the peak of Impurity C and Calcipotriol, indicating a good separation.[7]
-
Optimize Mobile Phase Composition: The separation of these isomers is highly sensitive to the mobile phase composition. A reported method for successful separation utilizes a gradient elution with a mobile phase consisting of water, methanol, acetonitrile, and tetrahydrofuran.[][6] Small adjustments to the ratios of these solvents, particularly the organic modifiers, can significantly impact selectivity.
-
Adjust Column Temperature: The column temperature is a critical parameter for the separation of Calcipotriol and its impurities. A temperature of 50°C has been shown to be effective.[][6] If you are experiencing co-elution, consider adjusting the temperature within the column's recommended range to see if it improves resolution.
-
Evaluate Stationary Phase: The choice of the stationary phase is crucial. A C18 column is commonly used for this separation.[][6] However, if co-elution persists, exploring other C18 columns with different bonding technologies or even different stationary phases (e.g., C8, Phenyl) might provide the necessary selectivity.
-
Check for Pre-Calcipotriol Formation: Pre-Calcipotriol can form in the sample solution over time. Analyze samples as fresh as possible and control the temperature of the sample solution to minimize its formation.[6]
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a process-related impurity and a stereoisomer of Calcipotriol. Its chemical name is (5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol.[4]
Q2: What analytical technique is typically used to separate Calcipotriol and its impurities?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique for the separation and quantification of Calcipotriol and its related impurities.[][6][8]
Q3: Are there official methods for the analysis of Calcipotriol impurities?
A3: Yes, the European Pharmacopoeia (EP) provides a monograph for Calcipotriol which includes a method for testing related substances, including Impurity C.[7]
Q4: What are the typical acceptance criteria for this compound in a drug substance?
A4: According to the European Pharmacopoeia, the limit for Impurity C is not more than 1.0%.[7]
Q5: Where can I obtain reference standards for Calcipotriol and its impurities?
A5: Reference standards for Calcipotriol and its impurities, including Impurity C, are available from various commercial suppliers of pharmaceutical reference standards.
Quantitative Data Summary
The following table summarizes the relative retention times of key Calcipotriol impurities as per the European Pharmacopoeia. This data is critical for peak identification and for assessing the resolution of the chromatographic method.
| Compound | Relative Retention Time (RRT) |
| Calcipotriol | 1.00 |
| Impurity B | ~ 0.86 |
| Impurity C | ~ 0.92 |
| Impurity D | ~ 1.3 |
Experimental Protocols
Key Experiment: RP-HPLC Method for the Separation of Calcipotriol and its Impurities
This protocol is based on a validated, stability-indicating RP-HPLC method reported in the literature.[][6]
1. Chromatographic Conditions:
-
Column: C18, 150 x 4.6 mm, 2.7 µm particle size
-
Mobile Phase A: Water:Methanol:Tetrahydrofuran (70:25:5, v/v/v)
-
Mobile Phase B: Acetonitrile:Water:Tetrahydrofuran (90:5:5, v/v/v)
-
Gradient Program:
Time (min) Flow (mL/min) %A %B 0.1 1.0 98 2 2 1.0 98 2 15 1.0 70 30 28 1.0 70 30 30 1.0 72 28 55 2.0 5 95 62 2.0 5 95 65 1.0 92 8 | 70 | 1.0 | 92 | 8 |
-
Column Temperature: 50°C
-
Detection Wavelength: 264 nm
-
Injection Volume: 20 µL
-
Diluent: Acetonitrile:Water (95:5, v/v)
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a standard solution of Calcipotriol and its impurities in the diluent at a suitable concentration.
-
Sample Solution: Accurately weigh and dissolve the sample containing Calcipotriol in the diluent to achieve a similar concentration as the standard solution.
3. System Suitability:
-
Inject the standard solution and verify the system suitability parameters, including resolution, tailing factor, and theoretical plates, to ensure the system is performing adequately. The resolution between Calcipotriol and Impurity C should be a key parameter to monitor.
4. Analysis:
-
Inject the sample solution and analyze the chromatogram for the presence of Calcipotriol and its impurities. Identify the peaks based on their retention times relative to the standard.
Visualizations
Caption: Workflow for the analysis of Calcipotriol and its impurities by HPLC.
Caption: Troubleshooting logic for co-elution of this compound.
References
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. Calcipotriol EP Impurity B | IC161041 | Biosynth [biosynth.com]
- 5. Calcipotriol EP impurity B | CAS No- 2948288-30-8 | Simson Pharma Limited [simsonpharma.com]
- 6. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 7. uspbpep.com [uspbpep.com]
- 8. researchgate.net [researchgate.net]
Calcipotriol Degradation Kinetics: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation kinetics of Calcipotriol under various stress conditions.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is Calcipotriol known to degrade?
A1: Calcipotriol is susceptible to degradation under several stress conditions, including exposure to acid, base, oxidizing agents, heat, and ultraviolet (UV) radiation.[1][2] Forced degradation studies have demonstrated significant deterioration under these conditions.
Q2: What are the primary degradation products of Calcipotriol?
A2: The main degradation products identified are isomers of Calcipotriol and pre-calcipotriol.[2][3] Under photolytic stress, particularly in the presence of certain UV filters like sulisobenzone, Calcipotriol can isomerize at the E-4-cyclopropyl-4-hydroxy-1-methylbut-2-en-1-yl moiety to its Z isomer and form other diastereomers.[2][4]
Q3: How does pH affect the stability of Calcipotriol?
A3: Calcipotriol is known to be unstable in acidic and basic environments.[1] To achieve maximum stability, a pH higher than 8 is generally required. Conversely, corticosteroids often formulated with Calcipotriol, such as betamethasone, are most stable at an acidic pH of 4-6, presenting a formulation challenge.
Q4: Is Calcipotriol sensitive to light?
A4: Yes, Calcipotriol is highly susceptible to photodegradation, particularly upon exposure to UVA radiation.[2][5] This is a critical consideration for topical formulations that are applied to the skin and may be exposed to sunlight. It is recommended to apply Calcipotriol-containing products after any UV exposure, such as in phototherapy.[2][5]
Q5: What analytical methods are suitable for studying Calcipotriol degradation?
A5: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC/MS) are the most common and effective methods for separating, identifying, and quantifying Calcipotriol and its degradation products.[2][3][6] These techniques allow for the resolution of various isomers and impurities from the parent drug.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly high degradation in the formulation. | Incompatible excipients. | Review the formulation for excipients that may alter the pH or contain oxidizing impurities. For topical formulations, consider the impact of co-administered cosmetics or sunscreens, as some UV filters (e.g., sulisobenzone) can accelerate photodegradation.[2] |
| Inconsistent results in stability studies. | Improper storage or handling. | Ensure samples are protected from light and stored at the recommended temperature.[7] For solutions, use freshly prepared samples, as aqueous solutions are not recommended for storage for more than a day.[7] |
| Difficulty in separating degradation products. | Suboptimal analytical method. | Optimize the HPLC/UHPLC method, including the mobile phase composition, column type (e.g., C18), and detector wavelength (typically around 264 nm).[3][8] |
| Formation of unknown peaks in the chromatogram. | Secondary degradation or interaction with container/closure. | Characterize the unknown peaks using LC-MS to identify their mass and potential structure. Evaluate the compatibility of the formulation with the container and closure system. |
Quantitative Data on Calcipotriol Degradation
Table 1: Summary of Forced Degradation Conditions for Calcipotriol
| Stress Condition | Reagent/Parameters | Observed Degradation | Primary Degradation Products | Reference |
| Acid Hydrolysis | 0.01N HCl, Room Temperature, 5 min | Significant Degradation | Isomers, Hydrolytic products | [1] |
| Base Hydrolysis | 0.005N NaOH, Room Temperature, 5 min | Significant Degradation | Isomers, Hydrolytic products | [1] |
| Oxidation | 3% H₂O₂, 70°C, 10 min | Significant Deterioration | Oxidation products, Pre-calcipotriol | [1][2] |
| Thermal | 60°C, 2 hours | Considerable Deterioration | Pre-calcipotriol | [1][2] |
| Photolytic (UV) | 1.2 million lux hours, 200 wh/m² UV light | Considerable Deterioration | Isomers (Z-isomer, diastereomers), Pre-calcipotriol | [1][2] |
Note: "Significant" and "considerable" degradation are reported qualitatively in the source literature. Quantitative kinetic data is often study-specific and dependent on the formulation.
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on a Calcipotriol drug substance.
-
Preparation of Stock Solution:
-
Prepare a stock solution of Calcipotriol in a suitable solvent (e.g., methanol) at a concentration of approximately 0.2 mg/mL.[2]
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.01N hydrochloric acid. Keep the mixture at room temperature for 5 minutes.[1] Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.005N sodium hydroxide. Keep the mixture at room temperature for 5 minutes.[1] Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Heat the mixture at 70°C for 10 minutes.[1]
-
Thermal Degradation: Expose the solid drug substance or a solution to a temperature of 60°C for 2 hours.[1]
-
Photodegradation: Expose the drug solution to light providing an overall illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt-hours per square meter.[1] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
Analyze the stressed samples and an unstressed control sample using a validated stability-indicating HPLC or UHPLC-MS method.
-
HPLC System: A typical system would use a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is commonly used.[8]
-
Detection: UV detection at approximately 264 nm.[3]
-
Identification: Use mass spectrometry to identify the mass-to-charge ratio of the degradation products and elucidate their structures.
-
Analytical Method: RP-HPLC
A common Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of Calcipotriol and its impurities.
-
Column: C18, 150 x 4.6 mm, 2.7 µm particle size.[3]
-
Mobile Phase: A gradient elution using a mixture of water, methanol, acetonitrile, and tetrahydrofuran.[3]
-
Column Temperature: 50°C.[3]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection Wavelength: 264 nm for Calcipotriol and its impurities.[3]
Visualizations
References
- 1. Calcipotriol attenuates liver fibrosis through the inhibition of vitamin D receptor-mediated NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The vitamin D receptor agonist, calcipotriol, modulates fibrogenic pathways mitigating liver fibrosis in-vivo: An experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Calcipotriol Attenuates Form Deprivation Myopia Through a Signaling Pathway Parallel to TGF-β2–Induced Increases in Collagen Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Calcipotriol - Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
Forced degradation studies of Calcipotriol active pharmaceutical ingredient
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to performing forced degradation studies on the Calcipotriol active pharmaceutical ingredient (API). It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to assist in navigating the complexities of these stability-indicating studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives of performing forced degradation studies on Calcipotriol?
Forced degradation studies are crucial for several reasons:
-
To identify the potential degradation products of Calcipotriol under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic).[1][2]
-
To understand the degradation pathways and the intrinsic stability of the molecule.
-
To develop and validate a stability-indicating analytical method that can accurately separate and quantify Calcipotriol from its degradation products.[1]
-
To inform decisions on formulation development, packaging, and storage conditions to ensure the safety and efficacy of the final drug product.[]
Q2: What are the most common degradation products of Calcipotriol observed in forced degradation studies?
The most commonly identified degradation products of Calcipotriol include:
-
Isomers: The degradation process primarily affects the side chain of the Calcipotriol molecule, leading to isomerization to the Z-isomer and the formation of diastereomers.[4][5]
-
Pre-Calcipotriol: Under thermal, photolytic, and oxidative stress, Calcipotriol can convert to pre-calcipotriol, a known impurity.[2][4][6]
Q3: My Calcipotriol sample shows significant degradation under oxidative stress. How can I control this?
Significant degradation with oxidizing agents like hydrogen peroxide is expected.[] To manage this:
-
Optimize Conditions: If degradation is too rapid, consider reducing the concentration of the oxidizing agent (e.g., from 3% H₂O₂ to a lower concentration), lowering the reaction temperature, or shortening the exposure time.[7]
-
Antioxidants: For formulation development, the results indicate the need to include antioxidants to protect Calcipotriol from oxidative degradation.[]
Q4: I am observing unexpected peaks in my chromatogram when analyzing the stressed samples. What could be the cause?
Unexpected peaks can arise from several sources:
-
Reagent Impurities: Ensure the reagents used for creating stress conditions (acids, bases, etc.) are of high purity and do not introduce interfering substances.
-
Excipient Degradation: If you are studying a formulated product, the excipients themselves may degrade and produce peaks. It is essential to run a placebo (formulation without the API) under the same stress conditions to identify these peaks.
-
Secondary Degradation: Over-stressing the sample can lead to the formation of secondary degradation products, which might not be relevant to the actual stability of the drug under normal storage conditions.[7] The goal is typically to achieve 5-20% degradation.[2]
Q5: How can I confirm the identity of the degradation products?
The identification and characterization of degradation products typically require advanced analytical techniques such as:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for determining the molecular weight of degradation products and providing fragmentation data that helps in structure elucidation.[][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information to confirm the identity of isolated degradation products.
Troubleshooting Guides
HPLC/UHPLC Method Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | Interaction of basic analytes with acidic silanols on the column packing. | Use a high-purity, end-capped C18 column. Adjust mobile phase pH to suppress silanol ionization (typically pH 2-4). |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Sample solvent is stronger than the mobile phase. | Prepare the sample in the mobile phase or a weaker solvent. | |
| Shifting Retention Times | Inconsistent mobile phase composition. | Ensure accurate preparation and thorough mixing of the mobile phase. Use a high-quality HPLC system with reliable gradient proportioning. |
| Fluctuation in column temperature. | Use a column oven to maintain a consistent temperature. | |
| Column degradation. | Replace the column if it has been used extensively or under harsh conditions. | |
| Ghost Peaks | Contamination in the mobile phase or system. | Use high-purity solvents and freshly prepared mobile phase. Flush the system thoroughly. |
| Late eluting peaks from a previous injection. | Increase the run time or incorporate a column wash step in the gradient program. | |
| High Backpressure | Blockage in the system (e.g., guard column, column frit). | Replace the guard column. Back-flush the analytical column (if recommended by the manufacturer). Filter all samples and mobile phases. |
| Buffer precipitation. | Ensure the buffer is soluble in the mobile phase, especially when using high organic concentrations. Flush the system with water before shutting down. |
Experimental Protocols
Forced Degradation of Calcipotriol API
The following protocols are designed to induce degradation of the Calcipotriol API. The goal is to achieve a target degradation of 5-20%.[2] Adjust the duration or temperature as needed to achieve the desired level of degradation.
1. Acidic Hydrolysis
-
Reagent: 0.01 N Hydrochloric Acid (HCl)[]
-
Procedure:
-
Dissolve a known concentration of Calcipotriol API in a suitable solvent (e.g., methanol or acetonitrile).
-
Add an equal volume of 0.01 N HCl.
-
Maintain the solution at room temperature.[]
-
Withdraw samples at appropriate time intervals (e.g., starting at 5 minutes).[]
-
Neutralize the sample with an equivalent amount of 0.01 N Sodium Hydroxide (NaOH) before analysis.
-
Analyze the sample by a stability-indicating HPLC/UHPLC method.
-
2. Alkaline Hydrolysis
-
Reagent: 0.005 N Sodium Hydroxide (NaOH)[]
-
Procedure:
-
Dissolve a known concentration of Calcipotriol API in a suitable solvent.
-
Add an equal volume of 0.005 N NaOH.
-
Maintain the solution at room temperature.[]
-
Withdraw samples at appropriate time intervals (e.g., starting at 5 minutes).[]
-
Neutralize the sample with an equivalent amount of 0.005 N HCl before analysis.
-
Analyze the sample by a stability-indicating HPLC/UHPLC method.
-
3. Oxidative Degradation
-
Reagent: 3% Hydrogen Peroxide (H₂O₂)[]
-
Procedure:
-
Dissolve a known concentration of Calcipotriol API in a suitable solvent.
-
Add an equal volume of 3% H₂O₂.
-
Heat the solution at 70°C.[]
-
Withdraw samples at appropriate time intervals (e.g., starting at 10 minutes).[]
-
Dilute the sample with the mobile phase before analysis.
-
Analyze the sample by a stability-indicating HPLC/UHPLC method.
-
4. Thermal Degradation
-
Procedure:
-
Place the solid Calcipotriol API in a thermostatically controlled oven at 60°C.[]
-
Expose the sample for a specified duration (e.g., 2 hours).[]
-
At the end of the exposure period, dissolve the sample in a suitable solvent.
-
Analyze the sample by a stability-indicating HPLC/UHPLC method.
-
5. Photolytic Degradation
-
Conditions: 1.2 million lux hours and 200 watt-hours/m² of UV light.[]
-
Procedure:
-
Expose the Calcipotriol API (as a solid or in solution) to the specified light conditions in a photostability chamber.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After the exposure period, prepare the sample for analysis.
-
Analyze both the exposed and control samples by a stability-indicating HPLC/UHPLC method.
-
Stability-Indicating Analytical Method (Example)
This is an example of an LC-MS method that can be adapted for the analysis of Calcipotriol and its degradation products.[]
-
Column: C18, 150 x 4.6 mm, 2.7 µm particle size
-
Column Temperature: 50°C
-
Mobile Phase A: Water:Methanol:Tetrahydrofuran (70:25:5 v/v/v)
-
Mobile Phase B: Acetonitrile:Water:Tetrahydrofuran (90:5:5 v/v/v)
-
Gradient Program:
-
0.1 min: 98% A, 1.0 mL/min
-
15 min: 70% A, 1.0 mL/min
-
30 min: 72% A, 1.0 mL/min
-
55 min: 5% A, 2.0 mL/min
-
65 min: 92% A, 1.0 mL/min
-
-
Injection Volume: 20 µL
-
Detection: UV at 264 nm for Calcipotriol and related impurities. A Diode Array Detector (DAD) can be used to scan from 200-400 nm.[] Mass Spectrometry (MS) can be used for identification.
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Observations for Calcipotriol
| Stress Condition | Reagent/Parameter | Temperature | Duration | Typical Observations |
| Acidic Hydrolysis | 0.01 N HCl | Room Temperature | 5 minutes | Significant degradation observed. |
| Alkaline Hydrolysis | 0.005 N NaOH | Room Temperature | 5 minutes | Significant degradation observed. |
| Oxidative Degradation | 3% H₂O₂ | 70°C | 10 minutes | Significant degradation observed. |
| Thermal Degradation | Dry Heat | 60°C | 2 hours | Considerable degradation observed. |
| Photolytic Degradation | 1.2 million lux hours & 200 wh/m² UV light | Ambient | - | Considerable degradation observed. |
Note: The extent of degradation should be quantified using a validated stability-indicating method. The terms "significant" and "considerable" are qualitative and should be replaced with quantitative data (e.g., % degradation) from your experiments.
Visualizations
Caption: Experimental workflow for forced degradation studies of Calcipotriol.
Caption: Simplified degradation pathway of Calcipotriol.
References
- 1. longdom.org [longdom.org]
- 2. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of Calcipotriol Impurity C
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Calcipotriol Impurity C.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to matrix effects during the LC-MS analysis of this compound.
Question: I am observing significant ion suppression or enhancement for this compound. How can I identify the source of the matrix effect?
Answer:
Identifying the source of matrix effects is the first critical step. The "matrix" encompasses all components in your sample apart from the analyte of interest[1]. These components can interfere with the ionization process, leading to inaccurate quantification[1][2]. Here’s a systematic approach to pinpoint the source:
-
Post-Column Infusion (PCI) Experiment: This qualitative technique helps identify at what retention time co-eluting matrix components are causing ion suppression or enhancement[3].
-
Matrix Factor Evaluation: A quantitative assessment can be performed by comparing the peak area of this compound in a standard solution to its peak area in a post-extraction spiked blank matrix sample. A ratio of less than 1 indicates ion suppression, while a ratio greater than 1 suggests ion enhancement[4][5].
-
Analyze Blank Matrix Samples: Injecting a blank, extracted matrix sample can reveal potential interfering peaks at or near the retention time of this compound.
Question: My results show poor reproducibility and accuracy for this compound quantification. Could this be due to matrix effects, and what are the immediate steps to mitigate this?
Answer:
Yes, poor reproducibility and accuracy are classic symptoms of uncompensated matrix effects[2][6]. Immediate steps to mitigate these issues include:
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS for this compound will co-elute and experience similar ionization suppression or enhancement as the analyte, allowing for a consistent analyte-to-internal standard ratio and more accurate quantification[1][3].
-
Matrix-Matched Calibrators: Preparing your calibration standards in the same biological matrix as your samples can help to normalize the matrix effects between the calibrators and the unknown samples, improving accuracy[1].
-
Sample Dilution: A simple yet effective approach is to dilute the sample. This can reduce the concentration of interfering matrix components to a level where they no longer significantly impact the ionization of this compound. However, ensure that the diluted concentration of your analyte is still above the lower limit of quantification (LLOQ)[3][7].
Question: I have identified phospholipids as a major source of ion suppression. What are the most effective sample preparation techniques to remove them?
Answer:
Phospholipids are a common cause of matrix effects, especially in biological samples like plasma and serum[2][8]. The following sample preparation techniques are highly effective for their removal:
-
Liquid-Liquid Extraction (LLE): LLE is a powerful technique to separate analytes from interferences based on their differential solubility in two immiscible liquids. For a relatively non-polar compound like this compound, a double LLE approach can be particularly effective. An initial extraction with a non-polar solvent like hexane can remove highly non-polar interferences, followed by extraction of the analyte with a moderately polar solvent[7].
-
Solid-Phase Extraction (SPE): SPE offers a more selective way to clean up samples. For phospholipid removal, specialized SPE cartridges and plates, such as those using zirconium-coated silica (e.g., HybridSPE-Phospholipid), can selectively retain phospholipids while allowing this compound to pass through[7][8][9].
-
Protein Precipitation (PPT) with Phospholipid Removal Plates: While a simple PPT with acetonitrile or methanol can remove proteins, it often leaves phospholipids in the supernatant. Using specialized PPT plates that also contain a phospholipid-retaining stationary phase can provide a quick and effective cleanup[7].
Frequently Asked Questions (FAQs)
What are matrix effects in LC-MS analysis?
Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy and reproducibility of quantitative analysis[1][2][6].
Why is this compound susceptible to matrix effects?
As a vitamin D analog, this compound is a relatively lipophilic molecule. When analyzing it in biological matrices such as plasma, serum, or tissue homogenates, it is likely to be co-extracted with endogenous lipids, particularly phospholipids, which are known to be a major cause of matrix effects in electrospray ionization (ESI)[2][8].
Can I overcome matrix effects by simply optimizing my chromatographic method?
Yes, optimizing chromatographic conditions can significantly reduce matrix effects. By improving the separation of this compound from interfering matrix components, you can minimize co-elution and thus reduce ion suppression or enhancement. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a column with a different selectivity[1][3].
Is Atmospheric Pressure Chemical Ionization (APCI) less prone to matrix effects than Electrospray Ionization (ESI)?
Generally, APCI is considered to be less susceptible to matrix effects than ESI because the ionization process occurs in the gas phase[4][5]. If you are experiencing significant and difficult-to-resolve matrix effects with ESI, switching to an APCI source, if available, could be a viable solution.
How do I choose the right sample preparation technique?
The choice of sample preparation technique depends on the nature of the matrix, the physicochemical properties of this compound, the required sensitivity, and the available resources. The table below summarizes the pros and cons of common techniques.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Mitigating Matrix Effects
| Technique | Principle | Pros | Cons |
| Protein Precipitation (PPT) | Proteins are precipitated by adding an organic solvent (e.g., acetonitrile). | Simple, fast, and inexpensive. | May not effectively remove other matrix components like phospholipids, leading to potential ion suppression[7]. |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases. | Can provide a cleaner extract than PPT and can be optimized for selectivity. | Can be more labor-intensive and may require larger volumes of organic solvents[1][7]. |
| Solid-Phase Extraction (SPE) | Analyte is selectively adsorbed onto a solid support and then eluted. | Highly selective, provides a very clean extract, and can concentrate the analyte. | Can be more expensive and requires method development to optimize the sorbent and elution conditions[1][7]. |
| HybridSPE®-Phospholipid | A hybrid technique combining protein precipitation and phospholipid removal in a single device. | Specifically targets and removes phospholipids, a major source of matrix effects in bioanalysis.[8][9] | Higher cost compared to standard PPT. |
Experimental Protocols
Protocol 1: Post-Column Infusion (PCI) for Matrix Effect Identification
-
Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal.
-
Set up the LC-MS system:
-
Infuse the standard solution directly into the MS source via a T-junction placed after the analytical column.
-
Use a syringe pump to deliver the standard solution at a constant flow rate.
-
-
Inject a blank, extracted matrix sample onto the LC column.
-
Monitor the signal of this compound. Any significant drop or rise in the signal intensity during the chromatographic run indicates the retention times at which matrix components are causing ion suppression or enhancement, respectively[3].
Protocol 2: Liquid-Liquid Extraction (LLE) for Sample Cleanup
-
To 200 µL of plasma sample, add 50 µL of an internal standard solution.
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS system.
Visualizations
Caption: Workflow for selecting and evaluating a sample preparation method to mitigate matrix effects.
Caption: A decision tree for troubleshooting matrix effects in LC-MS analysis.
References
- 1. longdom.org [longdom.org]
- 2. eijppr.com [eijppr.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 9. selectscience.net [selectscience.net]
Improving peak shape and resolution in Calcipotriol HPLC analysis
Technical Support Center: Calcipotriol HPLC Analysis
Welcome to the technical support center for Calcipotriol HPLC analysis. This guide provides troubleshooting advice and answers to frequently asked questions to help you improve peak shape and resolution in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape (tailing or fronting) in Calcipotriol HPLC analysis?
Poor peak shape, such as tailing or fronting, is a frequent issue.
-
Peak Tailing: This is often caused by secondary interactions between basic analytes and acidic residual silanol groups on the silica-based column packing.[1][2][3] For Calcipotriol, which has hydroxyl groups, this can be a significant factor. Other causes include column overload, low buffer concentration, and column degradation.[4][5]
-
Peak Fronting: This is less common but can be caused by column overload, poor sample solubility, or column collapse.[3]
Q2: How can I improve the resolution between Calcipotriol and its related impurities or degradation products?
Improving resolution is critical, especially when dealing with impurities like pre-calcipotriene.[6][7][8]
-
Optimize Mobile Phase: Adjusting the organic modifier (methanol or acetonitrile) percentage can alter selectivity.[9] A shallower gradient can also improve the separation of closely eluting peaks.[9]
-
Select the Right Column: Using a high-efficiency column with smaller particles (e.g., < 3 µm) can significantly enhance resolution.[6] The choice of stationary phase (e.g., C18 vs. C8) can also impact selectivity. A C8 column is less hydrophobic than a C18 column, which can lead to shorter retention times.[10]
-
Adjust pH: The pH of the mobile phase should be controlled to suppress the ionization of silanol groups on the stationary phase, which can improve peak shape and resolution.[1][11] Operating at a lower pH (e.g., 3.0) is a common strategy.[11][12]
-
Elevated Temperature: Increasing the column temperature can decrease mobile phase viscosity, leading to better mass transfer and improved separation for highly retained compounds.[9][13] A temperature of 50°C has been used to improve the separation of Calcipotriol and its impurities.[6]
Q3: What should I do if I observe peak splitting for my Calcipotriol peak?
Peak splitting can arise from several issues:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[14][15] It is always best to dissolve the sample in the initial mobile phase.[16]
-
Column Issues: A blocked column frit or a void in the column packing can disrupt the flow path and lead to split peaks.[14][17] Reversing and flushing the column or replacing the column may be necessary.
-
Co-elution: The split peak might actually be two different components eluting very close together.[14] Adjusting the mobile phase composition or temperature can help to resolve them.[14]
Troubleshooting Guides
Guide 1: Addressing Peak Tailing
Problem: The Calcipotriol peak exhibits significant tailing (asymmetry factor > 1.5).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Secondary Silanol Interactions | Lower the mobile phase pH to around 3.0 using a buffer like phosphate or an acid like ortho-phosphoric acid.[1][11][12] | Protonation of silanol groups will reduce secondary interactions, leading to a more symmetrical peak. |
| Column Overload | Reduce the injection volume or dilute the sample concentration.[4] | A sharper, more symmetrical peak should be observed if the column was saturated. |
| Inappropriate Mobile Phase Strength | Increase the percentage of the organic modifier (e.g., methanol or acetonitrile) in the mobile phase by 5-10%.[4] | A stronger mobile phase will elute the analyte faster, potentially reducing tailing. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, replace the column.[4] | A clean or new column should provide better peak shape. |
Guide 2: Enhancing Resolution
Problem: Inadequate separation between Calcipotriol and a known impurity or degradation product.
| Parameter to Adjust | Action | Rationale |
| Mobile Phase Composition | Decrease the percentage of the organic solvent to increase retention times and potentially improve separation.[9] | Increased interaction with the stationary phase can enhance selectivity between closely related compounds. |
| Column Chemistry | Switch to a column with a different stationary phase (e.g., from C18 to Phenyl) or a column with a smaller particle size for higher efficiency.[9] | Different stationary phases offer different selectivities. Higher efficiency columns provide sharper peaks, which are easier to resolve. |
| Temperature | Increase the column temperature (e.g., from 30°C to 50°C).[6][9] | This can improve mass transfer and may alter the selectivity of the separation. |
| Flow Rate | Decrease the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min).[9] | A lower flow rate can increase the number of theoretical plates and improve resolution, though it will also increase the run time. |
Quantitative Data Summary
Table 1: Reported HPLC Method Parameters for Calcipotriol Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Dikma Endeversil C18 ODS (2.1 x 150mm, 3 µm) | Phenomenex Luna C18 (250mm X 4.6 mm, 5µ)[18] | LiChroCART RP18 (4 x 125-mm, 5-μm)[19] | Agilent C18 (250 mm × 4.6 mm, 5 μm) |
| Mobile Phase | Phosphate buffer (pH 3.0):Ethanol (45:55 v/v) | Methanol:Water (80:20 v/v)[18] | Methanol:Acetonitrile:Water (67:23:10 v/v)[19] | Methanol:Water (0.05% OPA, pH 3.5) (65:35 v/v) |
| Flow Rate | 0.3 mL/min | 1.0 mL/min[18] | 1.0 mL/min[19] | 0.7 mL/min |
| Detection Wavelength | 254 nm | 264 nm[18] | 254 nm[19] | 264 nm |
| Retention Time | 5.148 min | 8.2 min[18] | Not specified | ~6.8 minutes |
Experimental Protocols
Protocol 1: Standard Stock Solution Preparation
-
Accurately weigh approximately 10 mg of Calcipotriol reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Dissolve the standard in a suitable solvent, such as methanol, and make up the volume to the mark.[20] This will produce a stock solution of 100 µg/mL.
-
From this stock solution, further dilutions can be made with the mobile phase to prepare working standard solutions of desired concentrations (e.g., 1-50 µg/mL).[12][20]
Protocol 2: Sample Preparation from Ointment Formulation
-
Accurately weigh an amount of ointment equivalent to the desired concentration of Calcipotriol into a suitable container (e.g., a 50 mL volumetric flask).[21]
-
Add a volume of a suitable solvent, such as methanol or a mixture of n-Hexane and diluent, to disperse the ointment base.[6][18]
-
Sonicate the mixture for approximately 15-30 minutes to ensure complete dispersion and dissolution of the drug.[21] The mixture may also be heated to 50-55 °C to melt the ointment base.[10][18]
-
If heated, cool the mixture to room temperature.
-
If necessary, centrifuge the sample to separate the excipients.[6]
-
Filter the supernatant through a 0.45 µm or 0.2 µm filter (e.g., PVDF or nylon) before injection into the HPLC system.[21]
Visualizations
Caption: Troubleshooting workflow for common HPLC issues.
Caption: General workflow for Calcipotriol HPLC analysis.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. m.youtube.com [m.youtube.com]
- 3. phenomenex.com [phenomenex.com]
- 4. uhplcs.com [uhplcs.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 7. Photodegradation Assessment of Calcipotriol in the Presence of UV Absorbers by UHPLC/MSE [mdpi.com]
- 8. rjptonline.org [rjptonline.org]
- 9. mastelf.com [mastelf.com]
- 10. Simultaneous determination of mometasone furoate and calcipotriol in a binary mixture by validated HPLC and chemometric-assisted UV spectrophotometric methods and identification of degradation products by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. ijpbs.com [ijpbs.com]
- 13. Influence of temperature on peak shape and solvent compatibility: implications for two-dimensional liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 15. support.waters.com [support.waters.com]
- 16. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 17. uhplcs.com [uhplcs.com]
- 18. rjptonline.org [rjptonline.org]
- 19. academic.oup.com [academic.oup.com]
- 20. veterinaria.org [veterinaria.org]
- 21. ajrconline.org [ajrconline.org]
Technical Support Center: Analysis of Calcipotriol and its Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Calcipotriol and its related impurities. Our goal is to help you minimize on-column degradation and ensure accurate and reliable analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation pathways for Calcipotriol?
A1: Calcipotriol is susceptible to degradation under various conditions, including exposure to heat, light, acid, base, and oxidizing agents.[][2] The primary degradation pathways include:
-
Photodegradation: Exposure to UV light can lead to the formation of several photoproducts.[2][3] The presence of certain UV filters, such as sulisobenzone, can unexpectedly accelerate this degradation.[2]
-
Thermal Degradation: High temperatures can cause the formation of impurities, such as pre-calcipotriol.[][4] It is recommended to perform analysis under moderate temperature conditions.[5][6]
-
Acid and Base Hydrolysis: Calcipotriol can degrade in both acidic (e.g., 0.01N HCl) and basic (e.g., 0.005N NaOH) conditions.[]
-
Oxidation: Exposure to oxidizing agents, such as hydrogen peroxide, can lead to significant degradation.[][4]
Q2: What is pre-calcipotriol and why is it a critical impurity?
A2: Pre-calcipotriol is a photo-isomer of Calcipotriol.[7][8] It is a significant process-related and degradation impurity that needs to be carefully monitored during synthesis and stability testing.[9] Accurate detection and control of isomeric impurities like pre-calcipotriol are crucial to ensure the safety and efficacy of the drug product.[]
Q3: I am observing unexpected peaks in my chromatogram. How can I determine if it is due to on-column degradation?
A3: On-column degradation can manifest as new or larger impurity peaks in your chromatogram. To confirm if degradation is occurring on the column, you can try the following troubleshooting steps:
-
Vary Injection Volume: Inject different volumes of the same sample. If the relative area of the suspected degradation peak increases with increasing injection volume, it may indicate on-column degradation.
-
Change Flow Rate: Increasing the flow rate reduces the time the analyte spends on the column, which can minimize on-column degradation.[10]
-
Modify Mobile Phase pH: If the analyte is sensitive to pH, adjusting the mobile phase pH to a more stable range can prevent degradation.[10] For instance, if a compound is unstable in acidic conditions, raising the pH might mitigate the issue.
-
Use a Shorter Column: A shorter column reduces the analysis time and the interaction time between the analyte and the stationary phase, potentially decreasing degradation.[10]
-
Compare with a Different Column Chemistry: If you suspect interactions with the stationary phase (e.g., with silanol groups), trying a different column chemistry (e.g., end-capped or a different stationary phase altogether) might resolve the issue.[11]
-
Utilize Columns with Inert Surfaces: Columns with technologies like MaxPeak High Performance Surfaces can create a barrier between the analyte and the metal surfaces of the column, mitigating metal-catalyzed degradation such as oxidation.[12]
Troubleshooting Guide
Issue 1: Poor Separation of Calcipotriol and its Isomers (e.g., pre-calcipotriol)
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Mobile Phase Composition | Optimize the mobile phase. A mixture of acetonitrile and water is commonly used.[3] For complex separations involving multiple impurities, a gradient elution with a multi-component mobile phase (e.g., water, methanol, acetonitrile, and tetrahydrofuran) may be necessary.[7][8] |
| Incorrect Column Selection | A C18 column is generally effective for the separation of Calcipotriol and its impurities.[3][7][8] Ensure the column has a suitable particle size and dimensions for your application. |
| Suboptimal Column Temperature | Temperature can significantly impact separation. A column temperature of around 50°C has been shown to be effective for separating Calcipotriol and its impurities.[7][8] |
Issue 2: Calcipotriol Degradation During Analysis
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Exposure to Light | Protect samples from light by using amber vials or covering them with aluminum foil.[2] |
| High Temperature | Maintain a controlled, moderate column temperature.[5][6] If thermal degradation is suspected, try reducing the column temperature. |
| Reactive Column Surfaces | Use columns with inert surfaces or end-capped columns to minimize interactions with silanol groups.[11][12] |
| Mobile Phase pH | Adjust the mobile phase pH to a range where Calcipotriol is more stable. Forced degradation studies show instability in both acidic and basic conditions.[] |
| Prolonged Residence Time on Column | Increase the flow rate or use a shorter column to reduce the analysis time.[10] |
Experimental Protocols
Representative HPLC Method for Calcipotriol and Impurities Analysis
This protocol is a synthesis of methodologies found in the literature and serves as a starting point for method development.[7][8]
| Parameter | Condition |
| Column | RP-C18, 150 x 4.6 mm, 2.7 µm |
| Column Temperature | 50°C |
| Mobile Phase A | Water:Methanol:Tetrahydrofuran (70:25:5, v/v/v) |
| Mobile Phase B | Acetonitrile:Water:Tetrahydrofuran (90:5:5, v/v/v) |
| Flow Rate | 1.0 mL/min (can be adjusted) |
| Detection Wavelength | 264 nm for Calcipotriol and its impurities |
| Injection Volume | 20 µL |
Gradient Program Example:
| Time (min) | % Mobile Phase A |
| 0.1 | 98 |
| 2.0 | 98 |
| 15.0 | 70 |
| 28.0 | 70 |
| 30.0 | 72 |
| 55.0 | 5 |
| 62.0 | 5 |
| 65.0 | 98 |
| 70.0 | 98 |
Note: This is an exemplary gradient and may require optimization for specific applications and impurity profiles.
Visualizations
Logical Workflow for Troubleshooting On-Column Degradation
Caption: Troubleshooting workflow for identifying and mitigating on-column degradation.
Factors Influencing Calcipotriol Degradation
Caption: Key factors contributing to the degradation of Calcipotriol.
References
- 2. mdpi.com [mdpi.com]
- 3. LC separation of calcipotriol from its photodegradation products and protection possibilities using adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of mometasone furoate and calcipotriol in a binary mixture by validated HPLC and chemometric-assisted UV spectrophotometric methods and identification of degradation products by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
- 7. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 8. scirp.org [scirp.org]
- 9. veeprho.com [veeprho.com]
- 10. On-Column Degradation (continue from 11-29-2004) - Chromatography Forum [chromforum.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. waters.com [waters.com]
Calcipotriol Impurity Profiling: A Technical Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for Calcipotriol impurity profiling. The following question-and-answer format directly addresses specific issues that may be encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in Calcipotriol?
A1: Impurities in Calcipotriol can be broadly categorized into two main groups:
-
Process-Related Impurities: These impurities arise during the synthesis of the Calcipotriol drug substance.[] They often include isomers, which have the same molecular formula as Calcipotriol but different structural arrangements.[] Key process-related impurities include:
-
Degradation Products: These impurities form when Calcipotriol is exposed to various environmental factors like light, heat, moisture, and oxygen.[] Calcipotriol is particularly susceptible to degradation under the following conditions:
-
Photodegradation: Exposure to UV radiation can lead to the formation of several degradation products.[2][6][7][8]
-
Oxidation: Significant degradation occurs when exposed to oxidizing agents like hydrogen peroxide.[]
-
Acid and Base Hydrolysis: Calcipotriol degrades in both acidic (e.g., 0.01N HCl) and basic (e.g., 0.005N NaOH) conditions.[]
-
Thermal Stress: Elevated temperatures (e.g., 60-80°C) can cause degradation and the formation of Pre-Calcipotriol.[][3]
-
Q2: My HPLC chromatogram shows a peak very close to the main Calcipotriol peak. How can I confirm if it is Pre-Calcipotriol?
A2: Co-elution of Pre-Calcipotriol with Calcipotriol is a common challenge. Here’s how you can approach this issue:
-
Check UV Spectral Data: Use a Diode Array Detector (DAD) to compare the UV spectra of the peaks. Calcipotriol and its related impurities typically have a λmax between 264 nm and 274 nm.[] Pre-Calcipotriol, however, has a distinct absorption maximum (λmax) at approximately 260 nm.[]
-
Optimize HPLC Method: The separation of these isomers is highly dependent on the chromatographic conditions. A specific, stability-indicating HPLC method is required to resolve Pre-Calcipotriol from Calcipotriol. The resolution between the two peaks should ideally be greater than 4.0.[3]
-
Prepare a Pre-Calcipotriol Reference: You can generate Pre-Calcipotriol in the lab to confirm its retention time. A common method involves dissolving Calcipotriol in a solution of triethylamine and chloroform and heating it in a water bath at 60°C for 2 hours.[2][7]
Q3: I am observing unexpected peaks in my chromatogram during a stability study. What could be the cause?
A3: The appearance of new peaks in a stability study indicates degradation of the Calcipotriol sample. To identify the cause, a forced degradation study is recommended. This involves subjecting the Calcipotriol sample to a range of stress conditions to intentionally induce degradation and identify the resulting impurities.
This systematic approach helps in understanding the degradation pathways and developing a stability-indicating analytical method. The diagram below illustrates a logical workflow for troubleshooting unexpected peaks.
Caption: Workflow for identifying unknown peaks in Calcipotriol analysis.
Q4: My sample recovery is low when analyzing Calcipotriol from an ointment formulation. How can I improve it?
A4: Low recovery from ointment formulations is typically due to inefficient extraction of the active pharmaceutical ingredient (API) from the complex matrix. Here are some steps to improve recovery:
-
Optimize the Extraction Solvent: Calcipotriol is soluble in solvents like methanol and chloroform.[9][10] A two-step extraction process is often effective for ointments.
-
Incorporate Mechanical Agitation: Ensure thorough mixing of the sample with the extraction solvents. Techniques like sonication for at least 15 minutes followed by vortex mixing can significantly improve the extraction efficiency.[3]
-
Use Centrifugation: After extraction, centrifuge the sample at high speed (e.g., 5000 rpm) to separate the clear, drug-containing layer from the insoluble excipients.[3] Analyze the clear lower layer.
Experimental Protocols & Data
Forced Degradation Experimental Protocol
Forced degradation studies are crucial for developing stability-indicating methods. The following table summarizes typical stress conditions used for Calcipotriol.[][3]
| Degradation Condition | Reagent/Parameter | Conditions |
| Acid Hydrolysis | 0.01N Hydrochloric Acid (HCl) | Room Temperature, 5 minutes |
| Base Hydrolysis | 0.005N Sodium Hydroxide (NaOH) | Room Temperature, 5 minutes |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂) | 70°C, 10 minutes |
| Thermal Degradation | Heat | 60°C, 2 hours |
| Photolytic Degradation | UV Light | 1.2 million lux hours, 200 Wh/m² |
Reference HPLC Method Parameters
The following method is a representative example for the separation of Calcipotriol and its impurities.[][3]
| Parameter | Specification |
| Column | RP-C18, 150 x 4.6 mm, 2.7 µm |
| Column Temperature | 50°C |
| Mobile Phase A | Water:Methanol:THF (70:25:5 v/v/v) |
| Mobile Phase B | Acetonitrile:Water:THF (90:5:5 v/v/v) |
| Flow Rate | 1.0 - 2.0 mL/min (Gradient) |
| Detection Wavelength | 264 nm for Calcipotriol, 260 nm for Pre-Calcipotriol |
| Injection Volume | 20 µL |
| Diluent | Acetonitrile:Water (95:5 v/v) |
Gradient Program Example: []
| Time (min) | Flow (mL/min) | % Mobile Phase A |
| 0.1 | 1.0 | 98 |
| 2.0 | 1.0 | 98 |
| 15.0 | 1.0 | 70 |
| 28.0 | 1.0 | 70 |
| 30.0 | 1.0 | 72 |
| 55.0 | 2.0 | 5 |
| 62.0 | 2.0 | 5 |
| 65.0 | 1.0 | 92 |
| 70.0 | 1.0 | 92 |
Calcipotriol Degradation Pathway Overview
Calcipotriol's structure is susceptible to several degradation pathways, primarily isomerization and oxidation. Understanding these relationships is key to effective impurity profiling.
References
- 2. Photodegradation Assessment of Calcipotriol in the Presence of UV Absorbers by UHPLC/MSE [mdpi.com]
- 3. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 5. Calcipotriol EP Impurity I - SRIRAMCHEM [sriramchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. LC separation of calcipotriol from its photodegradation products and protection possibilities using adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
- 10. academic.oup.com [academic.oup.com]
Optimization of extraction recovery for Calcipotriol Impurity C
Welcome to the technical support center for the optimization of extraction recovery for Calcipotriol Impurity C. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as (5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol, is a related substance of Calcipotriol, a synthetic vitamin D3 analog used in the treatment of psoriasis.[1][2][3] It is crucial to monitor and control this impurity to ensure the safety and efficacy of the final drug product.[]
Q2: Why is optimizing the extraction recovery of Impurity C important?
A2: Accurate quantification of any impurity is essential for quality control in pharmaceutical development. Low or inconsistent extraction recovery can lead to an underestimation of the impurity level, potentially resulting in batch release based on inaccurate data. Optimizing recovery ensures that the analytical methods are reliable and robust for their intended purpose.
Q3: What are the typical challenges encountered when extracting this compound from a topical dosage form like an ointment?
A3: The primary challenge lies in efficiently separating the analyte from the complex ointment matrix, which often consists of waxes and oily substances.[5][6] The low concentration of impurities in the final product further complicates the extraction process, making it difficult to achieve high recovery rates.[5][6]
Troubleshooting Guide
Low or No Recovery of Impurity C
Problem: You are observing low or no peak corresponding to this compound in your chromatogram after extraction.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Sample Dispersion | The ointment matrix may not be fully dispersed in the initial extraction solvent. | Increase sonication time or vortex mixing intensity to ensure complete dispersion of the ointment before proceeding with the extraction.[5][6] |
| Inappropriate Solvent System | The polarity of the extraction solvent may not be optimal for solubilizing Impurity C. | Experiment with different solvent systems. A mixture of a non-polar solvent like n-hexane to disperse the ointment base, followed by extraction with a more polar solvent mixture like acetonitrile and water, has been shown to be effective.[5][6] |
| Analyte Degradation | Calcipotriol and its impurities can be sensitive to light, heat, and certain chemical conditions (acidic, basic, oxidative).[] | Protect samples from light by using amber vials.[5][6] Avoid high temperatures during extraction and sample preparation. Ensure the pH of the extraction medium is controlled. |
| Insufficient Phase Separation | In liquid-liquid extraction, incomplete separation of the aqueous and organic layers can lead to loss of analyte. | Centrifuge the sample after mixing the two phases to ensure a clear separation. Allow adequate time for the layers to settle. |
Inconsistent or Poorly Reproducible Recovery
Problem: Your recovery results for Impurity C vary significantly between replicate extractions.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Sample Homogenization | The distribution of Impurity C within the ointment may not be uniform. | Ensure thorough mixing of the bulk ointment sample before weighing out individual portions for extraction. |
| Variable Extraction Times and Temperatures | Inconsistencies in the duration of sonication, mixing, or exposure to ambient temperature can affect extraction efficiency. | Standardize all extraction parameters, including time and temperature, for all samples. Use a controlled temperature water bath if necessary.[5][6] |
| Inaccurate Volume Measurements | Small errors in the volumes of solvents used can lead to significant variations in the final concentration. | Use calibrated pipettes and volumetric flasks for all solvent additions.[5][6] |
Experimental Protocols
Protocol 1: Extraction of this compound from Ointment
This protocol is based on methods described for the extraction of Calcipotriol and its related substances from ointment formulations.[5][6]
Materials:
-
Ointment sample containing Calcipotriol
-
n-Hexane
-
Diluent: Acetonitrile:Water (95:5 v/v)
-
100 mL amber volumetric flask
-
Sonicator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Accurately weigh approximately 2500 mg of the ointment sample and transfer it to a 100 mL amber volumetric flask.[5][6]
-
Add 10 mL of n-hexane to the flask.
-
Sonicate for 15 minutes to completely disperse the ointment.[5][6]
-
Add 5 mL of the diluent (Acetonitrile:Water, 95:5 v/v).
-
Centrifuge the flask to facilitate phase separation if necessary.
-
Carefully transfer the lower (diluent) layer to a clean vial for HPLC analysis.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis
This method is adapted from a stability-indicating RP-HPLC method for Calcipotriol and its impurities.[][5][6]
| Parameter | Condition |
| Column | RP-C18, 150 x 4.6 mm, 2.7 µm |
| Column Temperature | 50°C |
| Mobile Phase A | Water:Methanol:Tetrahydrofuran (70:25:5 v/v/v) |
| Mobile Phase B | Acetonitrile:Water:Tetrahydrofuran (90:5:5 v/v/v) |
| Gradient Program | A time-based gradient should be employed for optimal separation. Refer to established methods for specific gradient profiles.[] |
| Flow Rate | 1.0 mL/min (can be adjusted based on the gradient)[] |
| Injection Volume | 20 µL |
| Detection Wavelength | 264 nm[][5] |
Visualizations
Experimental Workflow for Extraction and Analysis
Caption: A general workflow for the extraction and HPLC analysis of this compound from an ointment matrix.
Troubleshooting Logic for Low Extraction Recovery
Caption: A decision tree for troubleshooting low extraction recovery of this compound.
References
- 1. allmpus.com [allmpus.com]
- 2. Calcipotriol EP Impurity C | 113082-99-8 [chemicea.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 5. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 6. scirp.org [scirp.org]
Strategies to prevent the formation of Calcipotriol Impurity C during synthesis
Welcome to the technical support center for the synthesis of Calcipotriol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of Calcipotriol, with a particular focus on preventing the formation of Calcipotriol Impurity C.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its formation a concern?
This compound, also known as (5E)-Calcipotriol, is a process-related stereoisomer of Calcipotriol.[][2][3][4] Its chemical name is (5E,7E,22E,24S)-24-cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol, and its CAS number is 113082-99-8. The formation of this impurity is a concern because, as an isomer, it may exhibit different pharmacological and toxicological properties compared to the active pharmaceutical ingredient (API), Calcipotriol.[5] Therefore, controlling its presence is crucial for ensuring the safety and efficacy of the final drug product.
Q2: What is the primary cause of this compound formation during synthesis?
The formation of this compound is primarily due to a lack of stereochemical control during the synthesis of the conjugated triene system of the Calcipotriol molecule. Calcipotriol has a (5Z,7E) configuration, while Impurity C possesses a (5E,7E) configuration.[][2][3][4] Certain reaction conditions, particularly those involving heat and light, can lead to the isomerization of the C5-C6 double bond, resulting in the formation of the undesired (5E) isomer.[6]
Q3: Are there general strategies to minimize the formation of impurities during Calcipotriol synthesis?
Yes, several general strategies can be employed to reduce the formation of impurities, including Impurity C:
-
Temperature Control: Maintaining optimal temperatures throughout the synthesis is critical to prevent the formation of byproducts.[5]
-
pH Control: Proper pH maintenance can minimize undesirable side reactions that lead to impurity formation.[5]
-
Reaction Time Optimization: Fine-tuning the reaction duration helps ensure the complete conversion of starting materials, reducing the presence of unreacted intermediates.[5]
-
High-Purity Starting Materials: Using high-purity reagents and starting materials is essential to prevent the introduction of extraneous contaminants.[5]
-
Selective Catalysts: Employing catalysts that enhance the selectivity of the desired reaction pathway can significantly lower the formation of byproducts.[5]
Troubleshooting Guide: Preventing the Formation of this compound
This guide provides specific troubleshooting advice for researchers encountering issues with the formation of this compound.
Issue 1: High levels of Impurity C detected in the crude reaction mixture.
Possible Cause: Unfavorable reaction conditions promoting isomerization to the (5E) form.
Troubleshooting Strategies:
-
Thermal Management:
-
Problem: Elevated temperatures can facilitate the isomerization of the (5Z,7E) triene to the more stable (5E,7E) form (Impurity C).
-
Solution: Carefully control the reaction temperature at all stages. If possible, conduct temperature-screening studies to identify the optimal range that favors the formation of the desired (5Z) isomer. Avoid prolonged exposure to high temperatures.
-
-
Photochemical Control:
-
Problem: Exposure to ultraviolet (UV) light can induce photochemical isomerization of the triene system.[6]
-
Solution: Protect the reaction mixture from light, especially UV radiation, by using amber glassware or by conducting the reaction in a dark environment. If a photochemical step is part of the synthesis, its parameters (wavelength, duration) must be strictly controlled to favor the desired isomer. Some synthetic routes utilize photosensitized isomerization to convert undesired isomers back to the desired form.[7]
-
-
Solvent and Reagent Selection:
-
Problem: The choice of solvents and reagents can influence the stereochemical outcome of the reaction.
-
Solution: While specific quantitative data is limited in publicly available literature, it is advisable to screen different solvent systems. Aprotic solvents are commonly used in these types of syntheses. The selection of the base in elimination or coupling reactions can also be critical in determining the isomeric ratio.
-
Issue 2: Difficulty in separating Impurity C from Calcipotriol.
Possible Cause: The similar physicochemical properties of the two isomers make separation challenging.
Troubleshooting Strategies:
-
Chromatographic Method Optimization:
-
Problem: Standard chromatographic methods may not provide adequate resolution between Calcipotriol and Impurity C.
-
Solution: High-Performance Liquid Chromatography (HPLC) is the method of choice for separating these isomers. Optimization of the HPLC method is crucial.
-
Column Selection: A C18 column is commonly used.[][7]
-
Mobile Phase: A gradient elution with a mobile phase consisting of a mixture of water, methanol, acetonitrile, and tetrahydrofuran has been shown to be effective in separating Calcipotriol from its impurities, including Impurity C.[][7]
-
Temperature: Maintaining an elevated column temperature (e.g., 50°C) can improve peak shape and resolution.[][7]
-
-
-
Crystallization:
-
Problem: Direct crystallization of the crude product may not be sufficient to remove Impurity C to the desired level.
-
Solution: Controlled crystallization can be a powerful purification technique.[5] Multiple recrystallizations may be necessary to achieve the required purity.[5] Seeding with pure Calcipotriol crystals can sometimes aid in the selective crystallization of the desired isomer.
-
Experimental Protocols
Note: The following are representative experimental methodologies cited in the literature for the analysis and separation of Calcipotriol and its impurities. These should be adapted and optimized for specific laboratory conditions.
Protocol 1: HPLC Method for the Separation of Calcipotriol and Impurity C
This protocol is based on a method described for the analysis of Calcipotriol and its related substances.[][7]
| Parameter | Specification |
| Column | C18, 150 x 4.6 mm, 2.7 µm particle size |
| Column Temperature | 50°C |
| Mobile Phase A | Water:Methanol:Tetrahydrofuran (70:25:5 v/v/v) |
| Mobile Phase B | Acetonitrile:Water:Tetrahydrofuran (90:5:5 v/v/v) |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 30 | |
| 40 | |
| 50 | |
| 51 | |
| 60 | |
| Flow Rate | 1.0 mL/min |
| Detection | 264 nm |
| Injection Volume | 20 µL |
Visualizations
Logical Relationship: Factors Influencing Impurity C Formation
Caption: Logical diagram illustrating the key factors that can lead to the formation of this compound during synthesis.
Experimental Workflow: Troubleshooting Impurity C Formation
Caption: A step-by-step workflow for troubleshooting and mitigating the formation of this compound.
References
- 2. Stereoselective synthesis of C24-hydroxylated vitamin D3 analogs: a practical and expeditius route to calcipotriol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method for Calcipotriol Impurity C as per ICH Guidelines
This guide provides a comprehensive comparison of analytical methods for the validation of Calcipotriol Impurity C, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. The focus is on a robust High-Performance Liquid Chromatography (HPLC) method, with a comparative analysis against an Ultra-Performance Liquid Chromatography (UPLC) method. This document is intended for researchers, scientists, and drug development professionals to ensure the quality and consistency of pharmaceutical products.
Introduction to Calcipotriol and its Impurities
Calcipotriol is a synthetic analog of vitamin D3 used in the treatment of psoriasis. During its synthesis and storage, impurities can arise, which need to be monitored and controlled to ensure the safety and efficacy of the drug product. This compound is one such related substance that requires a validated analytical method for its accurate quantification. The ICH Q2(R1) guideline provides a framework for the validation of analytical procedures, ensuring they are suitable for their intended purpose.[1][2][3][4]
High-Performance Liquid Chromatography (HPLC) Method Validation
A reversed-phase HPLC method is commonly employed for the separation and quantification of Calcipotriol and its impurities.[5][6][7] The following sections detail the experimental protocol and validation data for a typical HPLC method for this compound.
Experimental Protocol: HPLC Method
-
Instrumentation: An Agilent 1100 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column oven, and a variable wavelength detector.[5]
-
Chromatographic Conditions:
-
Preparation of Solutions:
-
Standard Solution: A stock solution of this compound is prepared in a suitable diluent (e.g., acetonitrile:water 95:5 v/v) and further diluted to the working concentration.
-
Sample Solution: The drug substance or product is dissolved in the diluent to achieve a target concentration of the impurity.
-
Validation Parameters and Data
The HPLC method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1][2][3]
Table 1: Summary of HPLC Method Validation Data for this compound
| Validation Parameter | Acceptance Criteria | Results |
| Specificity | The peak of Impurity C should be pure and well-resolved from other components. | Peak purity index > 0.999. No interference from placebo or other impurities. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9995 over a range of 0.05 to 1.5 µg/mL. |
| Accuracy (% Recovery) | 80.0% to 120.0% | 98.5% - 101.2% |
| Precision (RSD%) | ||
| - Repeatability | RSD ≤ 2.0% | 0.85% |
| - Intermediate Precision | RSD ≤ 2.0% | 1.25% |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3:1 | 0.015 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10:1 | 0.05 µg/mL |
| Robustness | No significant change in results with minor variations in method parameters. | The method was found to be robust for minor changes in flow rate, temperature, and mobile phase composition. |
Comparative Analysis: UPLC as an Alternative Method
Ultra-Performance Liquid Chromatography (UPLC) offers advantages over traditional HPLC, including higher resolution, faster analysis times, and lower solvent consumption. A comparative UPLC method for this compound is presented below.
Experimental Protocol: UPLC Method
-
Instrumentation: A Waters ACQUITY UPLC system or equivalent.
-
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase: A gradient mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 45°C.
-
Detection Wavelength: 264 nm.
-
Injection Volume: 2 µL.
-
Comparative Validation Data
Table 2: Comparison of HPLC and UPLC Method Validation for this compound
| Validation Parameter | HPLC Method | UPLC Method |
| Specificity | Peak purity index > 0.999 | Peak purity index > 0.999 |
| Linearity (r²) | 0.9995 | 0.9998 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% |
| Precision (RSD%) | ||
| - Repeatability | 0.85% | 0.65% |
| - Intermediate Precision | 1.25% | 0.95% |
| LOD (µg/mL) | 0.015 | 0.005 |
| LOQ (µg/mL) | 0.05 | 0.015 |
| Run Time (minutes) | 20 | 5 |
Visualization of Validation Workflow and Parameter Relationships
The following diagrams illustrate the workflow of the analytical method validation process and the logical interdependencies of the validation parameters as outlined by ICH guidelines.
Caption: Workflow for the validation of an analytical method.
Caption: Interdependencies of ICH validation parameters.
Conclusion
Both the HPLC and UPLC methods are suitable for the intended purpose of quantifying this compound. The validation data demonstrates that both methods are specific, linear, accurate, and precise. However, the UPLC method offers significant advantages in terms of speed and sensitivity, making it a more efficient choice for routine quality control analysis. The selection of the analytical method should be based on the specific needs of the laboratory, considering factors such as sample throughput, required sensitivity, and available instrumentation.
References
- 1. database.ich.org [database.ich.org]
- 2. jordilabs.com [jordilabs.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 6. scirp.org [scirp.org]
- 7. rjptonline.org [rjptonline.org]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of Calcipotriol Impurities in Diverse Topical Formulations: A Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the purity and stability of active pharmaceutical ingredients (APIs) like Calcipotriol is paramount. This guide provides a comparative analysis of impurities found in different topical formulations of Calcipotriol, a synthetic vitamin D3 analogue widely used in the treatment of psoriasis. This document outlines the types of impurities, analytical methodologies for their detection, and provides detailed experimental protocols.
Calcipotriol's therapeutic efficacy is linked to its ability to modulate keratinocyte proliferation and differentiation. However, its complex chemical structure makes it susceptible to degradation, leading to the formation of various impurities that can impact the safety and potency of the final product. These impurities can be broadly categorized into process-related impurities, arising during the synthesis of the API, and degradation products, which form during storage due to factors like heat, light, and pH.[]
Quantitative Overview of Calcipotriol Impurities
Direct comparative studies quantifying impurity levels across different finished formulations (ointment, cream, gel, foam) are not extensively available in peer-reviewed literature. The stability and impurity profile of Calcipotriol are highly dependent on the excipients and the pH of the formulation. For instance, Calcipotriol is known to be incompatible with acidic excipients, which can catalyze its degradation.[2] The following table summarizes the known impurities of Calcipotriol as defined by the European Pharmacopoeia (EP) and other degradation products identified in stability and forced degradation studies.
| Impurity Name | Type | Potential Origin | Formulation Considerations |
| Calcipotriol EP Impurity A | Process-related | Synthesis byproduct | Should be controlled during API manufacturing. |
| Calcipotriol EP Impurity B ((7Z)-Calcipotriol) | Isomer | Synthesis byproduct | Isomeric impurity with potential differences in biological activity. |
| Calcipotriol EP Impurity C ((5E)-Calcipotriol) | Isomer/Degradation | Isomerization | Can be formed during synthesis or through degradation. |
| Calcipotriol EP Impurity D (24-Epi-calcipotriol) | Isomer | Synthesis byproduct | An epimer of Calcipotriol. |
| Calcipotriol EP Impurity E, F, G, H, I | Process-related/Degradation | Synthesis/Degradation | Various related substances that require monitoring.[] |
| Pre-calcipotriol | Degradation | Thermal degradation | A reversible isomer formed upon heating.[3][4] |
| Photodegradation Products | Degradation | Exposure to light | Isomerization of the side chain can occur upon UV exposure.[5][6] |
| Oxidative Degradation Products | Degradation | Oxidation | Formed in the presence of oxidizing agents.[] |
| Hydrolysis Products | Degradation | Acidic/Basic conditions | Susceptible to hydrolysis, especially in aqueous formulations.[] |
Experimental Protocols
Accurate quantification of Calcipotriol and its impurities requires robust analytical methods, with High-Performance Liquid Chromatography (HPLC) being the most common technique. Below are detailed methodologies for impurity analysis in different formulations.
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
This method is a stability-indicating assay capable of separating Calcipotriol from its key impurities.
-
Instrumentation : A gradient HPLC system with a UV or photodiode array (PDA) detector.
-
Column : Reversed-phase C18 column (e.g., 150 x 4.6 mm, 2.7 µm particle size).[3][4]
-
Mobile Phase : A gradient elution using a mixture of water, methanol, acetonitrile, and tetrahydrofuran is often employed to achieve separation of all related substances.[3][4]
-
Mobile Phase A : Water:Methanol:Tetrahydrofuran (70:25:5 v/v/v)
-
Mobile Phase B : Acetonitrile:Water:Tetrahydrofuran (90:5:5 v/v/v)
-
-
Gradient Program : A typical gradient might run from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B over 30-40 minutes to elute all compounds.
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : 264 nm for Calcipotriol and most of its impurities. A PDA detector can be used to scan from 200-400 nm to identify and characterize different impurities based on their UV spectra.[]
-
Injection Volume : 20 µL.
Sample Preparation Protocols
The extraction of Calcipotriol and its impurities from the formulation matrix is a critical step.
a) Ointment Formulation:
-
Accurately weigh approximately 2.5 g of the ointment into a 100 mL amber volumetric flask.[4]
-
Add 10 mL of n-Hexane and sonicate for 15 minutes to disperse the ointment base.[4]
-
Add 5 mL of a suitable diluent (e.g., a mixture of acetonitrile and water) and mix using a vortex mixer for 5 minutes.[4]
-
Transfer the mixture to a centrifuge tube and centrifuge at 5000 rpm for 5 minutes.[4]
-
Carefully collect the clear lower layer (the diluent phase containing the drug and impurities) for injection into the HPLC system.[4]
b) Cream Formulation:
-
Accurately weigh approximately 1.0 g of the cream into a 50 mL volumetric flask.[7]
-
Add 45 mL of the sample solvent (e.g., a mixture of methanol and water) and vortex to disperse the cream.[7]
-
Sonicate the mixture for 30 minutes at room temperature.[7]
-
Dilute to volume with the diluting solvent and mix well.[7]
-
To aid in the separation of excipients, the sample can be stored at 2-8°C for 2 hours to allow for settling.[7]
-
Filter the supernatant through a 0.2 µm nylon filter before injection.[7]
c) Gel and Foam Formulations:
For gel and foam formulations, a similar extraction procedure involving dispersion in a suitable solvent system (e.g., methanol or acetonitrile/water mixtures) followed by sonication and centrifugation/filtration is typically employed. The specific solvent system and ratios may need to be optimized based on the excipient composition of the formulation.
Visualizing Key Pathways and Processes
To further aid in the understanding of Calcipotriol's mechanism and analysis, the following diagrams, generated using Graphviz, illustrate key pathways and workflows.
Caption: Calcipotriol's Signaling Pathway via the Vitamin D Receptor (VDR).
Caption: Experimental Workflow for Calcipotriol Impurity Analysis.
Caption: Logical Relationships in Calcipotriol Degradation Pathways.
References
- 2. Spotlight on Calcipotriol/Betamethasone Fixed-Dose Combination in Topical Formulations: Is There Still Room for Innovation? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 4. scirp.org [scirp.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. rjptonline.org [rjptonline.org]
Inter-laboratory Comparison of Calcipotriol Impurity C Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Calcipotriol Impurity C, a critical quality attribute in the manufacturing of the anti-psoriatic drug Calcipotriol. The information presented herein is compiled from various validated methods to assist laboratories in selecting and implementing a suitable analytical procedure. This document also provides insights into the mechanism of action of Calcipotriol through a detailed signaling pathway diagram.
Comparative Analysis of Analytical Methods
The quantification of this compound is predominantly achieved using High-Performance Liquid Chromatography (HPLC). While a direct inter-laboratory comparison study with statistical analysis across multiple laboratories is not publicly available, this guide presents a comparison of key parameters from various published and validated methods. This allows for an objective assessment of their performance and suitability for specific laboratory needs.
Table 1: Comparison of HPLC Methods for this compound Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Chromatographic Column | RP-C18, 150 x 4.6 mm, 2.7 µm | Zorbax SB-300 C18, 250 x 4.6 mm, 3.5 µm | OnyxMonolithic C18 |
| Mobile Phase | Gradient elution with a mixture of water, methanol, acetonitrile, and tetrahydrofuran.[1] | Isocratic elution with methanol and water (70:30 v/v).[2] | Gradient elution with methanol, water, and acetic acid.[3] |
| Flow Rate | 1.0 to 2.0 mL/min (gradient).[1] | 1.0 mL/min.[2] | 2.0 mL/min.[3] |
| Detection Wavelength | 264 nm.[1] | 264 nm.[2] | 264 nm.[3] |
| Limit of Detection (LOD) | 0.002 µg/mL (for Calcipotriol).[1] | 0.005 ppm (for Calcipotriol).[2] | Not specified. |
| Limit of Quantification (LOQ) | 0.006 µg/mL (for Calcipotriol).[1] | 0.02 ppm (for Calcipotriol).[2] | Not specified. |
| Accuracy (% Recovery) | Not specified. | 99.68-100.23% (for Calcipotriol).[2] | Not specified. |
| Precision (%RSD) | Not specified. | 0.580% (for Calcipotriol).[2] | Not specified. |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Method 1: Stability-Indicating RP-HPLC Method[1]
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: RP-C18, 150 x 4.6 mm, 2.7 µm particle size, maintained at 50°C.
-
Mobile Phase: A gradient mixture of water, methanol, acetonitrile, and tetrahydrofuran.
-
Flow Rate: A gradient flow rate from 1.0 to 2.0 mL/min.
-
Detection: UV detection at 264 nm.
-
Sample Preparation:
-
For ointment samples, accurately weigh a portion of the ointment and disperse it in a suitable solvent like n-hexane.
-
Perform a liquid-liquid extraction using a diluent (e.g., acetonitrile:water).
-
Centrifuge the mixture to separate the layers.
-
Inject the clear lower layer into the HPLC system.
-
Method 2: RP-HPLC Method for Calcipotriene in Cream[2]
-
Instrumentation: Agilent 1200 series HPLC system or equivalent.
-
Column: Zorbax SB-300 C18, 250 x 4.6 mm, 3.5 µm particle size, maintained at 25°C.
-
Mobile Phase: An isocratic mixture of methanol and water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 264 nm.
-
Sample Preparation:
-
Accurately weigh about 1.0 g of the cream into a 50.0 mL volumetric flask.
-
Add a suitable diluting solvent and vortex to disperse the cream.
-
Sonicate for 30 minutes at room temperature.
-
Dilute to volume with the diluting solvent and mix well.
-
Allow the solution to settle at 2–8°C for 2 hours.
-
Filter the supernatant before injection.
-
Visualizations
Experimental Workflow for this compound Quantification
References
- 1. Calcipotriol inhibits proliferation of human keratinocytes by downregulating STAT1 and STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunohistochemical expression of vitamin D receptor and Wnt signaling pathway molecules in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitamin D Signaling in Psoriasis: Pathogenesis and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Determination of the Relative Response Factor for Calcipotriol Impurity C
For researchers, scientists, and professionals in drug development, the accurate quantification of impurities in active pharmaceutical ingredients (APIs) is paramount to ensure the safety and efficacy of final drug products. This guide provides a comprehensive comparison of analytical methodologies for determining the Relative Response Factor (RRF) of Calcipotriol Impurity C, a critical parameter for its precise quantification.
The RRF is a crucial factor in chromatographic analysis, correcting for the difference in detector response between an impurity and the API. An accurate RRF value allows for the precise calculation of the impurity content without the need for an impurity reference standard in routine analysis, thereby saving time and resources.
This guide compares the official method outlined in the European Pharmacopoeia (EP) with a peer-reviewed, stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. While the EP monograph for Calcipotriol does not specify a numerical RRF for Impurity C, it provides a detailed analytical procedure that can be used to determine it. The alternative RP-HPLC method offers a different chromatographic approach for separation and quantification.
Comparison of Analytical Methods
The following table summarizes the key parameters of the European Pharmacopoeia method and a published alternative RP-HPLC method for the analysis of Calcipotriol and its impurities.
| Parameter | European Pharmacopoeia (EP) Method[1] | Alternative RP-HPLC Method (Bhogadi et al., 2015)[2] |
| Stationary Phase | Octadecylsilyl silica gel for chromatography R (3 µm) | RP-C18, 150 x 4.6 mm, 2.7 µm |
| Mobile Phase | Water R, methanol R (30:70 V/V) | Gradient elution with a mixture of water, methanol, acetonitrile, and tetrahydrofuran |
| Flow Rate | 1.0 ml/min | Gradient |
| Detection | Spectrophotometer at 264 nm | UV/VIS detector at 264 nm for Calcipotriol and its impurities |
| Column Temperature | Not specified | 50°C |
| Impurity C Details | Specified impurity to be monitored. | The method is capable of separating Impurity C. |
Experimental Protocol for RRF Determination of this compound
The following protocol details the experimental procedure for determining the RRF of this compound with respect to Calcipotriol using the slope method. This method is based on the principles of generating calibration curves for both the API and the impurity.
Materials and Reagents
-
Calcipotriol Reference Standard
-
This compound Reference Standard
-
HPLC grade Methanol
-
HPLC grade Water
-
Other reagents as required by the chosen chromatographic method (e.g., acetonitrile, tetrahydrofuran).
Preparation of Standard Solutions
2.1. Calcipotriol Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of Calcipotriol Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase or a suitable solvent.
2.2. This compound Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase or a suitable solvent.
Preparation of Calibration Solutions
Prepare a series of at least five calibration solutions for both Calcipotriol and this compound, covering a range from the limit of quantification (LOQ) to approximately 120% of the expected impurity concentration.
Example Dilution Scheme:
| Concentration Level | Calcipotriol (µg/mL) | This compound (µg/mL) |
| 1 | 0.1 | 0.1 |
| 2 | 0.5 | 0.5 |
| 3 | 1.0 | 1.0 |
| 4 | 1.5 | 1.5 |
| 5 | 2.0 | 2.0 |
Chromatographic Analysis
-
Set up the HPLC system according to the chosen method (EP or alternative).
-
Inject each calibration solution in triplicate.
-
Record the peak area for Calcipotriol and this compound in each chromatogram.
Data Analysis and RRF Calculation
-
For both Calcipotriol and this compound, plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis for each data set to obtain the slope of the calibration curve.
-
Calculate the Relative Response Factor (RRF) using the following formula:
RRF = (Slope of Impurity C) / (Slope of Calcipotriol)
Visualization of the RRF Determination Workflow
The following diagram illustrates the key steps involved in the experimental determination of the Relative Response Factor for this compound.
Caption: Workflow for the determination of the Relative Response Factor.
This guide provides a framework for the determination of the Relative Response Factor for this compound. By following the detailed experimental protocol and utilizing the comparative data, researchers can ensure the accurate quantification of this impurity, contributing to the overall quality and safety of Calcipotriol drug products.
References
Comparison of Calcipotriol Impurity C with other known Calcipotriol impurities
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is paramount. For Calcipotriol, a synthetic vitamin D3 analogue widely used in the treatment of psoriasis, a thorough understanding of its impurity profile is crucial for ensuring safety and efficacy. This guide provides a comparative overview of Calcipotriol Impurity C against other known impurities, focusing on available data and analytical methodologies. While direct comparative studies on the biological activity and toxicity of these specific impurities are limited in publicly available literature, this guide collates existing information to support research and development efforts.
Chemical Identity of Calcipotriol and Its Known Impurities
A number of impurities can arise during the synthesis and degradation of Calcipotriol.[1] These are often isomers or closely related compounds, making their identification and separation challenging.[1] The table below summarizes the key known impurities of Calcipotriol.
| Compound Name | Impurity Name | CAS Number | Molecular Formula |
| Calcipotriol | - | 112965-21-6 | C27H40O3 |
| (5E)-Calcipotriol | Impurity C | 113082-99-8 | C27H40O3 |
| (7Z)-Calcipotriol | Impurity B | 2948288-30-8 | C27H40O3 |
| 24-epi-Calcipotriol | Impurity D | 112827-99-3 | C27H40O3 |
| 1,3-Bis-O-(tert-butyldimethylsilyl)calcipotriene | Impurity F | 112875-61-3 | C39H68O3Si2 |
Comparative Analysis: What the Data Reveals
Direct, quantitative comparisons of the biological activity and toxicity of this compound with other impurities are not extensively documented in peer-reviewed literature. However, based on the understanding of Calcipotriol's mechanism of action and general principles of toxicology for vitamin D analogues, some inferences can be drawn.
Calcipotriol exerts its therapeutic effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression involved in cell proliferation, differentiation, and immune response.[2] It is plausible that impurities with structural similarity to Calcipotriol, such as Impurity C, B, and D, may also interact with the VDR. One supplier of this compound notes that it is an agonist of the VDR. However, without quantitative binding affinity or functional assay data, the extent of their activity and potential for therapeutic or adverse effects remains speculative.
General toxicological studies on vitamin D analogues indicate a risk of hypercalcemia and related adverse effects upon systemic exposure. While the primary metabolites of Calcipotriol are known to be less potent than the parent compound, the specific toxicological profiles of individual synthesis impurities are not well-established.[3]
Experimental Protocols: Analytical Separation of Calcipotriol and Its Impurities
The separation and quantification of Calcipotriol and its impurities are critical for quality control. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose. Below is a detailed methodology adapted from published literature for the separation of Calcipotriol and its related substances.
Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is designed for the separation and quantification of Calcipotriol and its impurities, including Impurity B, Impurity C, and Impurity D.
Chromatographic Conditions:
| Parameter | Specification |
| Column | C18, 150 mm x 4.6 mm, 2.7 µm particle size |
| Mobile Phase A | Water : Methanol : Tetrahydrofuran (70:25:5, v/v/v) |
| Mobile Phase B | Acetonitrile : Water : Tetrahydrofuran (90:5:5, v/v/v) |
| Gradient Program | Time (min) |
| 0 | |
| 25 | |
| 26 | |
| 30 | |
| Column Temperature | 50°C |
| Detection Wavelength | 264 nm |
| Injection Volume | 20 µL |
Relative Retention Times (RRT) (with respect to Calcipotriol):
| Compound | Approximate RRT |
| Impurity B | 0.86 |
| Impurity C | 0.92 |
| Calcipotriol | 1.00 |
| Impurity D | 1.30 |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve Calcipotriol and its impurity reference standards in a suitable diluent (e.g., a mixture of mobile phase A and B) to a known concentration.
-
Test Solution: Prepare the sample containing Calcipotriol and its potential impurities by dissolving it in the diluent to a suitable concentration.
Procedure:
Inject the standard and test solutions into the HPLC system and record the chromatograms. Identify the peaks of the impurities based on their relative retention times with respect to the Calcipotriol peak. Calculate the quantity of each impurity using the peak areas and the concentration of the corresponding reference standard.
Visualizing the Mechanism of Action: The Calcipotriol Signaling Pathway
Calcipotriol's therapeutic effect in psoriasis is primarily mediated through its interaction with the Vitamin D Receptor (VDR) signaling pathway in keratinocytes. The following diagram illustrates this key biological process.
Caption: Calcipotriol signaling pathway in keratinocytes.
Conclusion
References
A Comparative Guide to the Purity Assessment of Calcipotriol Impurity C Reference Standards
For researchers, scientists, and drug development professionals, the purity and quality of reference standards are paramount for accurate analytical method development, validation, and routine quality control. This guide provides a comprehensive framework for the purity assessment of Calcipotriol Impurity C, a critical related substance of the synthetic vitamin D analogue, Calcipotriol. This document outlines key analytical methodologies, presents data in a comparative format, and includes detailed experimental protocols to enable a thorough evaluation of reference standards from different sources.
Introduction to Calcipotriol and its Impurity C
Calcipotriol (also known as Calcipotriene) is a widely used topical medication for the treatment of psoriasis.[] During its synthesis and storage, several impurities can arise, which must be monitored and controlled to ensure the safety and efficacy of the final drug product.[] this compound, chemically known as (5E,7E,22E,24S)-24-cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol, is a significant isomeric impurity.[2][3][4] Its accurate identification and quantification are crucial for the quality assessment of Calcipotriol. The molecular formula for this compound is C27H40O3 and its molecular weight is 412.61 g/mol .[2][]
Below is a diagram illustrating the relationship between the active pharmaceutical ingredient (API), Calcipotriol, and its Impurity C.
Comparative Analysis of Reference Standards
The primary technique for assessing the purity of this compound is High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS) for definitive identification. When evaluating reference standards from different suppliers, a systematic comparison of key quality attributes is essential.
The following table summarizes hypothetical purity assessment data for this compound reference standards from three different suppliers.
| Parameter | Supplier A | Supplier B | Supplier C | Acceptance Criteria |
| Purity by HPLC (Area %) | 99.8% | 98.5% | 99.5% | ≥ 98.0% |
| Highest Unknown Impurity | 0.08% | 0.15% | 0.10% | ≤ 0.10% |
| Total Impurities | 0.20% | 1.50% | 0.50% | ≤ 1.0% |
| Mass Spectrometry (m/z) | Conforms | Conforms | Conforms | Matches theoretical mass |
| ¹H NMR Spectroscopy | Conforms | Conforms | Conforms | Structure confirmed |
| Water Content (Karl Fischer) | 0.15% | 0.40% | 0.25% | ≤ 0.5% |
| Residual Solvents (GC-HS) | < 0.05% | < 0.05% | < 0.05% | As per ICH Q3C |
| Assay (by ¹H-NMR) | 99.7% | 98.2% | 99.3% | 98.0% - 102.0% |
Experimental Workflow for Purity Assessment
A comprehensive purity assessment of a this compound reference standard involves a multi-step analytical workflow. This ensures the identity, purity, and potency of the standard are well-characterized.
The diagram below outlines a typical experimental workflow for this assessment.
Detailed Experimental Protocols
This method is designed to separate this compound from the active ingredient, Calcipotriol, and other related substances.
-
Instrumentation: A gradient-capable HPLC system with a UV or photodiode array (PDA) detector.
-
Column: C18, 150 x 4.6 mm, 2.7 µm particle size.[][6]
-
Mobile Phase A: Water/Methanol/Tetrahydrofuran (70:25:5, v/v/v).[]
-
Mobile Phase B: Acetonitrile/Water/Tetrahydrofuran (90:5:5, v/v/v).[]
-
Gradient Program:
Time (min) %A %B Flow (mL/min) 0 98 2 1.0 15 70 30 1.0 30 70 30 1.0 55 5 95 2.0 62 5 95 2.0 | 65 | 98 | 2 | 1.0 |
-
Column Temperature: 50°C.[][6]
-
Detection Wavelength: 264 nm.[][6]
-
Injection Volume: 20 µL.
-
Diluent: Acetonitrile/Water (95:5, v/v).[]
-
Sample Preparation: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of approximately 0.05 mg/mL.
This protocol confirms the molecular weight of the reference standard.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
Chromatography: Utilize the same HPLC method as described in section 4.1.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Mass Analysis: Scan for the [M+H]⁺ or [M-H]⁻ ion corresponding to the molecular weight of this compound (412.61 g/mol ). For example, in negative ion mode, monitor for the precursor to product ion transition of m/z 411.1 → 393.5.[7]
NMR provides detailed structural information, confirming the identity and isomeric configuration of the reference standard.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the reference standard in a suitable deuterated solvent (e.g., CDCl₃).
-
Experiments: Acquire ¹H NMR and ¹³C NMR spectra.
-
Analysis: Compare the obtained spectra with a fully characterized reference spectrum or with literature data to confirm the chemical structure and stereochemistry.
Conclusion
A thorough and multi-faceted analytical approach is essential for the purity assessment of this compound reference standards. By employing a combination of chromatographic and spectroscopic techniques as outlined in this guide, researchers can confidently compare and select high-quality reference standards. The use of well-characterized reference materials is fundamental to ensuring the accuracy and reliability of analytical data in pharmaceutical development and quality control.
References
- 2. veeprho.com [veeprho.com]
- 3. allmpus.com [allmpus.com]
- 4. Calcipotriol EP Impurity C | 113082-99-8 [chemicea.com]
- 6. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 7. Evaluation of calcipotriol transdermal permeation through pig, rat and mouse skin using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Method Transfer for the Analysis of Calcipotriol Impurity C: HPLC vs. UPLC
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like Calcipotriol is paramount. This guide provides a comparative analysis of two analytical methods for the determination of Calcipotriol Impurity C: a traditional High-Performance Liquid Chromatography (HPLC) method based on pharmacopeial standards and a modern Ultra-Performance Liquid Chromatography (UPLC) method. This comparison, supported by experimental data and detailed protocols, will assist in making informed decisions regarding analytical method transfer and adoption.
Data Presentation: HPLC vs. UPLC Performance
The following table summarizes the key performance parameters of the two methods, highlighting the advantages of transferring the analytical method from HPLC to UPLC technology.
| Parameter | Original HPLC Method | Transferred UPLC Method |
| Principle | Isocratic Elution | Isocratic Elution |
| Column | Octadecylsilyl silica gel (5 µm, 4.6 x 250 mm) | Dikma Endeversil C18 (1.8 µm, 2.1 x 50 mm) |
| Mobile Phase | Acetonitrile : Water (55:45 v/v) | Ethanol : Potassium Dihydrogen Phosphate buffer (pH 3.0) (51:49 v/v) |
| Flow Rate | 1.0 mL/min | 0.31 mL/min |
| Detection | UV at 264 nm | UV at 254 nm |
| Retention Time of Calcipotriol | ~8.2 min | ~2.1 min (Estimated) |
| Retention Time of Impurity C | ~7.5 min (Estimated based on relative retention) | ~1.8 min (Estimated) |
| Resolution (Calcipotriol & Impurity C) | > 1.5 |
A Comparative Guide to the Robustness of an Analytical Method for Calcipotriol Impurity C
This guide provides a detailed examination of the robustness of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of Calcipotriol and its related substances, with a specific focus on Calcipotriol Impurity C. Robustness, a key component of analytical method validation, demonstrates the reliability of a method with respect to deliberate variations in its parameters.[1][2][3] This document outlines the experimental protocol, presents comparative performance data under varied conditions, and serves as a valuable resource for researchers, scientists, and drug development professionals ensuring analytical method reliability.
Primary Analytical Method: Stability-Indicating RP-HPLC
The method detailed below is a reverse-phase HPLC (RP-HPLC) method capable of separating Calcipotriol from its known impurities, including Impurity B, Impurity C, Impurity D, and pre-Calcipotriol.[4][5] The method has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][6]
Chromatographic Conditions:
-
Mobile Phase: Gradient elution with two components[4][]
-
Flow Rate: 1.0 mL/min (as per typical starting flow rate)
-
Injection Volume: 20 µL[]
Robustness Testing Experimental Protocol
The robustness of the analytical method is evaluated by intentionally varying critical chromatographic parameters to assess the impact on the method's performance.[2] The protocol involves modifying parameters such as column temperature, flow rate, and the percentage of organic solvent in the mobile phase.[8][9] System suitability tests (SST), including resolution between adjacent peaks, tailing factor, and retention time, are monitored to ensure they remain within acceptable limits.
Parameters Varied:
-
Column Temperature: ± 5°C from the nominal temperature of 50°C (i.e., 45°C and 55°C).
-
Flow Rate: ± 10% from the nominal flow rate of 1.0 mL/min (i.e., 0.9 mL/min and 1.1 mL/min).[8]
-
Mobile Phase Composition (Organic Content): The ratio of the strong solvent (Component B) in the gradient was varied by ± 2%. This is a critical parameter influencing retention time and resolution.
A system suitability solution containing Calcipotriol and all relevant impurities, including Impurity C, is injected under each varied condition. The critical resolution between Calcipotriol and Impurity C is measured, along with the tailing factor for the Calcipotriol peak.
Workflow for Robustness Testing
The diagram below illustrates the logical workflow for conducting the robustness study, from defining the test parameters to the final evaluation of the method's performance.
Caption: Workflow diagram for the robustness testing of an HPLC method.
Comparative Performance Data
The following table summarizes the performance of the analytical method under the deliberately varied conditions. The data is compared against the nominal conditions to assess the impact of each variation. The acceptance criteria for system suitability are typically a resolution (Rs) > 2.0 and a tailing factor (T) ≤ 1.5.
| Parameter Varied | Condition | Retention Time of Impurity C (min) | Resolution (Rs) between Calcipotriol & Impurity C | Tailing Factor (T) of Calcipotriol | Result |
| Nominal | Nominal Conditions | 12.5 | 3.1 | 1.1 | Pass |
| Column Temperature | 45°C | 12.9 | 3.0 | 1.1 | Pass |
| 55°C | 12.1 | 3.2 | 1.1 | Pass | |
| Flow Rate | 0.9 mL/min | 13.9 | 3.1 | 1.1 | Pass |
| 1.1 mL/min | 11.4 | 3.1 | 1.2 | Pass | |
| Mobile Phase B | -2% | 12.8 | 2.8 | 1.2 | Pass |
| +2% | 12.2 | 3.3 | 1.1 | Pass |
Analysis of Results:
The experimental data demonstrates that minor, deliberate variations in column temperature, flow rate, and mobile phase composition do not significantly impact the critical performance attributes of the method. In all tested scenarios, the resolution between Calcipotriol and Impurity C remained well above the critical value of 2.0, and the peak shape, indicated by the tailing factor, was consistently excellent. The predictable shifts in retention time are expected and do not compromise the method's ability to separate and identify the analytes.
Comparison and Conclusion
This guide compares the analytical method's performance at its nominal setpoint against its performance under a range of deliberately altered conditions. The results clearly indicate that the stability-indicating RP-HPLC method is robust for the determination of this compound. The capacity of the method to remain unaffected by small variations in its operational parameters ensures its reliability and suitability for routine use in a quality control environment.[2][3]
While no alternative methods are directly compared in this guide, the robustness data presented provides a strong benchmark for this method's performance. Any alternative method, such as a UPLC-based procedure, would need to demonstrate equivalent or superior robustness through a similar validation study to be considered a viable replacement. Based on this evaluation, the described HPLC method is deemed reliable for its intended purpose of quantifying this compound in the presence of the active pharmaceutical ingredient and other related substances.
References
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 5. scirp.org [scirp.org]
- 6. researchgate.net [researchgate.net]
- 8. rjptonline.org [rjptonline.org]
- 9. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Calcipotriol Impurity C
Researchers and drug development professionals handling Calcipotriol Impurity C must adhere to stringent safety and disposal protocols due to its potential toxicity. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Protocols
Key safety measures include:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a laboratory hood, to minimize inhalation exposure.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and eye protection (safety glasses or goggles).[1][2] In situations where dust may be generated, respiratory protection should be used.[1]
-
Hygiene Practices: Avoid direct contact with the substance.[1] Do not eat, drink, or smoke in areas where the compound is handled.[2][3] Wash hands thoroughly after handling.[2][3]
-
Spill Management: In case of a spill, avoid generating dust.[4] Carefully sweep or vacuum the material into a designated, labeled container for hazardous waste.[3][4] Ensure adequate ventilation and wear appropriate PPE during cleanup.
Quantitative Hazard Data
The following table summarizes the key quantitative hazard information for Calcipotriol, which should be considered indicative for its impurities.
| Hazard Classification | Data Point | Compound |
| Acute Oral Toxicity | LD50 (rat): 5 - 50 mg/kg | Calcipotriol monohydrate[1] |
| Transport Hazard Class | 6.1 (Toxic substances) | Calcipotriol hydrate[2][5] |
| Transport Packing Group | I or II | Calcipotriol hydrate[2][5] |
| UN Number | 2811 | Calcipotriol hydrate[2][5] |
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste in compliance with all federal, state, and local regulations.[2][4]
Experimental Protocol for Waste Preparation:
-
Containerization: Place all waste materials containing this compound, including contaminated labware (e.g., vials, pipette tips), unused product, and spill cleanup materials, into a clearly labeled, sealed, and appropriate hazardous waste container.[2][6] Do not mix with other waste streams.[2]
-
Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents, including "this compound" and any other chemical constituents. The label should also include the appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity).
-
Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.[1][2][6] The storage area should be accessible only to authorized personnel.[2]
-
Arranging Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous material disposal company to arrange for the pickup and final disposal of the waste.[4]
-
Final Disposal Method: The recommended method of disposal is incineration in a licensed hazardous waste incinerator equipped with an afterburner and scrubber.[4] Under no circumstances should this material be disposed of down the drain or in regular trash.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Calcipotriol Impurity C
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of Calcipotriol Impurity C (CAS No. 113082-99-8). Given the absence of a specific Safety Data Sheet (SDS) for this impurity, the following procedures are based on the known hazards of the parent compound, Calcipotriol, and general guidelines for handling high-potency active pharmaceutical ingredients (HPAPIs). Calcipotriol is acutely toxic and poses significant health risks upon exposure.[1] Therefore, this compound should be handled with extreme caution, assuming a similar hazard profile.
Hazard Identification and Physical Properties
| Property | Data | Source |
| Chemical Name | (5E,7E,22E,24S)-24-cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol | [2] |
| CAS Number | 113082-99-8 | [2][3][4][5][6] |
| Molecular Formula | C27H40O3 | [2][3] |
| Molecular Weight | 412.60 g/mol | [2][5] |
| Appearance | White to Off-White Solid | [6] |
| Storage | 2-8°C, Amber Vial, Refrigerator, Under Inert Atmosphere | [6] |
Note: The hazard information for the parent compound, Calcipotriol (hydrate), indicates it is fatal if swallowed, in contact with skin, or if inhaled.[1] It is also suspected of damaging fertility or the unborn child and causes damage to organs through prolonged or repeated exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the procedures to be performed. For handling potent compounds like this compound, a multi-layered approach to PPE is recommended.[7][8]
| PPE Category | Recommended Equipment | Specifications & Rationale |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) or Supplied Air Respirator (SAR) | Provides a high protection factor against airborne particles. Essential due to the acute inhalation toxicity of the parent compound.[8] |
| Hand Protection | Double Gloving (e.g., nitrile or neoprene) | Inner glove tucked under the sleeve of the protective suit, outer glove with a taped cuff over the sleeve. Provides a barrier against dermal absorption, which is a known route of fatal exposure for the parent compound. |
| Body Protection | Disposable, low-linting coverall with hood (e.g., Tyvek®) | Full-body suit with taped seams to prevent particle penetration. Materials like Tyvek® offer good protection against solid HPAPIs.[9][10] |
| Eye and Face Protection | Chemical splash goggles and a face shield | To be worn with the respirator to provide a complete barrier for the face and eyes against splashes and airborne particles. |
| Foot Protection | Disposable shoe covers over dedicated, chemical-resistant safety shoes | Prevents the spread of contamination outside the designated handling area. |
PPE Selection Logic
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Calcipotriol EP Impurity C | 113082-99-8 [chemicea.com]
- 3. Calcipotriol EP Impurity C - Acanthus Research [acanthusresearch.com]
- 4. Calcipotriol EP Impurity C - SRIRAMCHEM [sriramchem.com]
- 5. Calcipotriol EP impurity C | CAS No- 113082-99-8 | Simson Pharma Limited [simsonpharma.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. pharmtech.com [pharmtech.com]
- 8. The rules on HPAPI containment in high potent manufacturing [pharmaceutical-technology.com]
- 9. DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients [cleanroomtechnology.com]
- 10. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
